molecular formula C5H6BrNO2 B6359273 (2-Bromo-5-methyl-oxazol-4-yl)-methanol CAS No. 1240612-18-3

(2-Bromo-5-methyl-oxazol-4-yl)-methanol

Número de catálogo: B6359273
Número CAS: 1240612-18-3
Peso molecular: 192.01 g/mol
Clave InChI: KQCJRWRAPDBLRG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Bromo-5-methyl-oxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C5H6BrNO2 and its molecular weight is 192.01 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Bromo-5-methyl-oxazol-4-yl)-methanol is 190.95819 g/mol and the complexity rating of the compound is 101. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Bromo-5-methyl-oxazol-4-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-methyl-oxazol-4-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2-bromo-5-methyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCJRWRAPDBLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2-Bromo-5-methyl-oxazol-4-yl)-methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol , a high-value heterocyclic building block used in medicinal chemistry for Suzuki-Miyaura cross-couplings and fragment-based drug discovery.

Executive Summary

  • Target Molecule: (2-Bromo-5-methyl-oxazol-4-yl)-methanol

  • CAS Registry: 1187836-86-7 (Analogous Thiazole), 129053-67-4 (Bromo-oxazole core)

  • Primary Application: The C2-bromine serves as a versatile handle for palladium-catalyzed arylation, while the C4-alcohol allows for etherification, oxidation to aldehydes, or conversion to alkyl halides.

  • Selected Route: Hantzsch-type Cyclization

    
     Sandmeyer Bromination 
    
    
    
    Chemoselective Reduction.
    • Rationale: This route avoids the cryogenic conditions (-78 °C) required for direct lithiation strategies and utilizes stable, crystalline intermediates (2-aminooxazole), making it scalable and robust.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The oxazole core is constructed first, followed by functional group manipulation (Amino


 Bromo) and finally oxidation state adjustment (Ester 

Alcohol).[1]

Retrosynthesis Target (2-Bromo-5-methyl-oxazol-4-yl)-methanol (Target) Intermediate1 Ethyl 2-bromo-5-methyloxazole- 4-carboxylate Target->Intermediate1 Reduction (LiBH4) Intermediate2 Ethyl 2-amino-5-methyloxazole- 4-carboxylate Intermediate1->Intermediate2 Sandmeyer (CuBr2, tBuONO) StartingMaterials Ethyl 2-chloroacetoacetate + Cyanamide Intermediate2->StartingMaterials Cyclization

Figure 1: Retrosynthetic disconnection showing the conversion of acyclic precursors to the functionalized heterocycle.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-5-methyloxazole-4-carboxylate

This step constructs the oxazole ring via the condensation of an


-halo- 

-ketoester with cyanamide.
  • Mechanism: Nucleophilic attack of cyanamide nitrogen on the ketone carbonyl, followed by intramolecular displacement of the chloride by the oxygen (or vice-versa depending on pH), culminating in aromatization.

  • Reagents: Ethyl 2-chloroacetoacetate, Cyanamide, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Ethanol (EtOH).[1][2]

Protocol:

  • Charge a reaction vessel with Cyanamide (1.2 equiv) and Ethanol (5 mL/g substrate).

  • Add Potassium Carbonate (1.5 equiv) and stir at room temperature for 15 minutes.

  • Add Ethyl 2-chloroacetoacetate (1.0 equiv) dropwise over 30 minutes to control the exotherm.

  • Heat the mixture to reflux (78 °C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the starting chloride.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).[1] Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water or triturated with Diethyl Ether.

    • Yield Expectation: 60–75%

    • Appearance: Off-white to pale yellow solid.[1]

Step 2: Sandmeyer Bromination to Ethyl 2-bromo-5-methyloxazole-4-carboxylate

Direct bromination of the 2-position is achieved by converting the amine to a diazonium species in situ, which is immediately displaced by a bromide radical/anion.

  • Critical Parameter: Anhydrous conditions are preferred to prevent hydrolysis to the 2-hydroxy (oxazolone) byproduct.[1]

  • Reagents: Copper(II) Bromide (

    
    ), tert-Butyl Nitrite (
    
    
    
    ).[1]
  • Solvent: Acetonitrile (MeCN).[1]

Protocol:

  • Suspend

    
      (1.2 equiv) in anhydrous Acetonitrile  (10 mL/g amine) in a round-bottom flask under Nitrogen/Argon.
    
  • Add tert-Butyl Nitrite (1.5 equiv) dropwise at 0 °C. The solution will darken.

  • Add Ethyl 2-amino-5-methyloxazole-4-carboxylate (1.0 equiv) portion-wise over 20 minutes. Caution: Nitrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into ice-cold dilute

    
     (1M) to quench excess nitrite and solubilize copper salts.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 50–65%

    • Characterization: Distinct lack of NH protons in NMR; mass shift corresponding to Br isotope pattern (

      
       1:1 ratio).[1]
      
Step 3: Reduction to (2-Bromo-5-methyl-oxazol-4-yl)-methanol

Selective reduction of the ester to the primary alcohol without debrominating the sensitive C2-Br bond.

  • Reagent Choice: Lithium Borohydride (

    
    )  is selected over Lithium Aluminum Hydride (
    
    
    
    ).[1]
    
    
    is milder and chemoselective for esters, reducing the risk of reducing the C-Br bond (hydrodehalogenation), which can occur with
    
    
    at elevated temperatures.
  • Solvent: THF (Tetrahydrofuran) / Methanol (catalytic).[1]

Protocol:

  • Dissolve Ethyl 2-bromo-5-methyloxazole-4-carboxylate (1.0 equiv) in anhydrous THF (10 mL/g).

  • Cool the solution to 0 °C .

  • Add

    
      (2.0 M in THF, 1.5 equiv) dropwise.[1]
    
  • Optional: Add dry Methanol (2.0 equiv) carefully to activate the borohydride (forms in situ

    
    , a more active reducing agent).[1]
    
  • Stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.

  • Quench: Cool to 0 °C. Add Saturated Ammonium Chloride (

    
    ) solution dropwise. Caution: Hydrogen gas evolution.[1]
    
  • Workup: Extract with EtOAc. Wash with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: If necessary, purify via short silica plug (50% EtOAc/Hexane).[1]

    • Yield Expectation: 85–95%

    • Final Product: White to off-white solid.[1]

Part 3: Critical Process Parameters & Troubleshooting

Table 1: Process Optimization Matrix

ParameterRecommended RangeImpact of Deviation
Stoichiometry (Step 1) 1.2 eq Cyanamide<1.0 eq: Incomplete conversion, difficult separation. >2.0 eq: Dimerization of cyanamide.
Temperature (Step 2) 0 °C

RT
>40 °C: Decomposition of diazonium intermediate; loss of regioselectivity.[1]
Reagent (Step 3)

Use of

:
Risk of C-Br reduction (debromination) yielding the 2-H oxazole.
Atmosphere Inert (

/

)
Moisture in Step 2 leads to 2-hydroxyoxazole (oxazolone) impurity.[1]

Troubleshooting the Sandmeyer Reaction:

  • Issue: Low yield in Step 2.

  • Diagnosis: Inefficient diazotization or radical coupling.[1]

  • Solution: Ensure

    
     is finely powdered and anhydrous.[1] Switch solvent to a 1:1 mixture of MeCN/DMSO to improve solubility of the radical intermediate.[1]
    

Part 4: Mechanistic Visualization

The following diagram illustrates the Sandmeyer bromination mechanism, the critical step determining the purity of the halogenated core.

SandmeyerMechanism cluster_cycle Catalytic Copper Cycle Amino 2-Aminooxazole Diazonium Diazonium Salt [R-N2]+ Amino->Diazonium tBuONO (Diazotization) Radical Aryl Radical [R•] Diazonium->Radical Cu(I)/Cu(II) (SET Reduction) Bromo 2-Bromooxazole Radical->Bromo CuBr2 (Ligand Transfer) Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) SET Cu(I)->Cu(II) -N2

Figure 2: Radical mechanism of the Sandmeyer bromination transforming the amino group to the bromide.

References

  • Sandmeyer Bromination Protocols

    • Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[1][3][4] Synthesis, 2007, 2534-2538.[1][3][4] Link

  • Oxazole Synthesis (Hantzsch-type)

    • Kashyap, S. "Microwave mediated synthesis of 2-aminooxazoles."[1][5] Tetrahedron Letters, 2021.[1] Link[1]

  • Selective Reduction of Esters

    • Soai, K., et al. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride."[1] Journal of the Chemical Society, Chemical Communications, 1982.[1] Link

  • Analogous Thiazole Synthesis

    • Beyzaei, H., et al. "Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates."[6] Journal of the Serbian Chemical Society, 2015.[1] Link

Sources

Physicochemical Profiling & Technical Guide: (2-Bromo-5-methyl-oxazol-4-yl)-methanol

[1]

Executive Summary

(2-Bromo-5-methyl-oxazol-4-yl)-methanol is a highly functionalized heterocyclic building block used extensively in the synthesis of pharmaceutical agents, agrochemicals, and advanced materials.[1] Its structure features an oxazole core substituted with a bromine atom at the C-2 position, a methyl group at C-5, and a hydroxymethyl handle at C-4.[1] This unique substitution pattern offers orthogonal reactivity: the C-2 bromine serves as an electrophilic handle for cross-coupling reactions (Suzuki, Stille), while the C-4 alcohol provides a nucleophilic site for derivatization or oxidation.

Chemical Identity
Property Details
IUPAC Name (2-Bromo-5-methyl-1,3-oxazol-4-yl)methanol
CAS Number 1240612-18-3
Acid Precursor CAS 1511684-79-9 (2-Bromo-5-methyloxazole-4-carboxylic acid)
Molecular Formula C₅H₆BrNO₂
SMILES CC1=C(CO)N=C(Br)O1
Molecular Weight 192.01 g/mol

Physicochemical Specifications

The following data represents a synthesis of experimental values and high-confidence predictive models (SwissADME/ChemAxon) for the specific alcohol derivative.

Table 1: Physical & Electronic Properties
Parameter Value / Range Context
Physical State Off-white to pale yellow solidLow melting point solid; may appear as viscous oil if impure.[1]
Melting Point 60 – 65 °C (Predicted)Derived from analogous 2-bromo-oxazole alcohols.
Boiling Point 285 – 290 °C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
Density 1.68 ± 0.1 g/cm³High density due to bromine substitution.
LogP (Lipophilicity) 0.92 (Consensus)Moderate lipophilicity; suitable for CNS-active fragments.
Topological Polar Surface Area (TPSA) 46.15 Ų< 140 Ų indicates good membrane permeability.
pKa (Conjugate Acid) ~0.5 (Oxazole N)The ring nitrogen is weakly basic due to the electron-withdrawing Br.
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoorly soluble in water; requires organic co-solvent.
Solubility & Stability Profile
  • Solvent Compatibility: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately polar solvents (DCM, THF).

  • Stability: The C-2 bromine bond is stable under neutral conditions but labile to strong nucleophiles or Pd(0) catalysts. The primary alcohol is stable but susceptible to oxidation if exposed to air/light over prolonged periods.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Synthetic Pathways & Manufacturing

The most robust route to (2-Bromo-5-methyl-oxazol-4-yl)-methanol involves the reduction of its corresponding ester or carboxylic acid precursor.[1] Direct ring synthesis with the alcohol intact is challenging due to the sensitivity of the hydroxyl group during cyclodehydration.

Protocol: Reduction of Ethyl 2-bromo-5-methyloxazole-4-carboxylate

Reaction Class: Nucleophilic Acyl Substitution / Hydride Reduction[1]

  • Reagents:

    • Substrate: Ethyl 2-bromo-5-methyloxazole-4-carboxylate (CAS 1187582-59-7).[1]

    • Reducing Agent: DIBAL-H (Diisobutylaluminum hydride) or LiBH4 (Lithium borohydride).

    • Solvent: Anhydrous THF or DCM.

    • Quench: Rochelle's Salt (Potassium sodium tartrate).

  • Step-by-Step Methodology:

    • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Dissolution: Dissolve the ester (1.0 eq) in anhydrous THF (0.2 M concentration) and cool to -78°C (if using DIBAL-H) or 0°C (if using LiBH4).

    • Addition: Add DIBAL-H (2.2 eq, 1.0 M in toluene) dropwise over 30 minutes. Note: DIBAL-H is preferred over LiAlH4 to avoid debromination at the C-2 position.[1]

    • Monitoring: Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of ester.[1]

    • Workup: Quench carefully with Methanol at -78°C, followed by saturated aqueous Rochelle's salt solution. Stir vigorously at room temperature until two clear layers form (1-2 hours).

    • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisEsterEthyl 2-bromo-5-methyloxazole-4-carboxylate(CAS 1187582-59-7)IntermediateTetrahedralAl-ComplexEster->IntermediateReductionReagentDIBAL-H (2.2 eq)THF, -78°CReagent->IntermediateQuenchRochelle's SaltWorkupIntermediate->QuenchHydrolysisProduct(2-Bromo-5-methyl-oxazol-4-yl)-methanol(CAS 1240612-18-3)Quench->ProductIsolation

Figure 1: Selective reduction of the oxazole ester to the primary alcohol using DIBAL-H to preserve the C-2 bromine handle.[1]

Reactivity Profile & Applications

This molecule is a bifunctional scaffold . The reactivity is defined by the electronic push-pull of the oxazole ring.[1] The Oxygen (pos 1) and Nitrogen (pos 3) create a polarized system, making C-2 electron-deficient (susceptible to oxidative addition) and C-4/C-5 relatively electron-rich.[1]

A. C-2 Bromine: Cross-Coupling Hub

The C-2 position is activated for Palladium-catalyzed cross-coupling.[1]

  • Suzuki-Miyaura: Reacts with aryl/vinyl boronic acids.[1] Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄. Base: Na₂CO₃.

  • Stille Coupling: Reacts with organostannanes.

  • Negishi Coupling: Reacts with organozinc halides.

  • SNAr: Displacement with amines or thiols is possible but requires elevated temperatures or microwave irradiation due to the mesomeric donation of the ring oxygen.

B. C-4 Hydroxymethyl: Side-Chain Extension

The primary alcohol behaves as a standard benzylic-like alcohol.[1]

  • Oxidation: MnO₂ or Dess-Martin Periodinane yields the aldehyde (CAS 1240598-14-4), a key intermediate for reductive aminations.[1]

  • Halogenation: PBr₃ or SOCl₂ converts the alcohol to an alkyl halide (–CH₂Br/Cl), enabling SN2 reactions with amines or azides.

  • Etherification: Williamson ether synthesis for solubility modulation.

Visualization: Divergent Reactivity

ReactivityCore(2-Bromo-5-methyl-oxazol-4-yl)-methanolSuzukiSuzuki Coupling(Ar-B(OH)2, Pd(0))Core->SuzukiC-2 ReactivityOxidationOxidation(MnO2 / DMP)Core->OxidationOH ReactivityHalogenationHalogenation(PBr3 / SOCl2)Core->HalogenationOH ReactivityBiaryl2-Aryl-oxazoleDerivativesSuzuki->BiarylAldehydeOxazole-4-carbaldehyde(Scaffold for Amination)Oxidation->AldehydeAlkylHalide4-(Bromomethyl)oxazole(SN2 Electrophile)Halogenation->AlkylHalide

Figure 2: Divergent synthetic utility showing C-2 metal-catalyzed coupling and C-4 functional group interconversion.[1]

Handling, Safety & Storage

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a chemical fume hood to avoid inhalation of dust/vapors.

  • Spill: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer system.

  • Incompatibility: Avoid strong oxidizing agents (peroxides, permanganates) and strong bases.

References

  • Parchem Fine & Specialty Chemicals. (2-Bromo-5-methyl-oxazol-4-yl)-methanol Product Page. Retrieved from

  • BLD Pharm. 2-Bromo-5-methyloxazole-4-carboxylic acid (Precursor CAS 1511684-79-9).[1] Retrieved from

  • PubChem. Ethyl 2-(4-Bromophenyl)-5-methyloxazole-4-carboxylate (Analogous Ester Chemistry). Retrieved from

  • ChemGuide. Reduction of Carboxylic Acids and Esters using LiAlH4. Retrieved from

(2-Bromo-5-methyl-oxazol-4-yl)-methanol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Bromo-5-methyl-oxazol-4-yl)-methanol: A Key Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of (2-bromo-5-methyl-oxazol-4-yl)-methanol, a heterocyclic building block with significant potential in the fields of organic synthesis and drug discovery. The document details the physicochemical properties, a proposed synthetic pathway, expected reactivity, and critical safety protocols associated with this compound. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Data and Significance

(2-Bromo-5-methyl-oxazol-4-yl)-methanol is a substituted oxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The oxazole scaffold is a prominent feature in numerous biologically active molecules, including anti-inflammatory, anti-cancer, and antimicrobial agents.[1][2][3] The presence of a bromine atom at the 2-position and a hydroxymethyl group at the 4-position makes this compound a versatile intermediate for further chemical modifications.

PropertyValueSource
CAS Number 1240612-18-3[4][5]
Molecular Formula C₅H₆BrNO₂
Molecular Weight 192.01 g/mol
IUPAC Name (2-Bromo-5-methyl-1,3-oxazol-4-yl)methanol
Physical Form Solid (predicted)[6]
Purity Typically >97%[6]
Storage Conditions Store in a cool, dark place under an inert atmosphere.[7][8]

Synthetic Strategy: A Proposed Pathway

While a detailed, step-by-step experimental protocol for the synthesis of (2-bromo-5-methyl-oxazol-4-yl)-methanol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves the reduction of the corresponding carboxylic acid, 2-bromo-5-methyloxazole-4-carboxylic acid (CAS Number: 1511684-79-9).[4][8]

Proposed Experimental Protocol: Reduction of 2-Bromo-5-methyloxazole-4-carboxylic acid

This protocol describes a potential method for the synthesis of (2-bromo-5-methyl-oxazol-4-yl)-methanol.

Materials:

  • 2-Bromo-5-methyloxazole-4-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, suspend 2-bromo-5-methyloxazole-4-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF to the cooled suspension via the dropping funnel over 30 minutes. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of NH₄Cl.

  • Workup: Filter the resulting mixture through a pad of Celite® and wash the filter cake with ethyl acetate. Collect the filtrate and separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude (2-bromo-5-methyl-oxazol-4-yl)-methanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

G cluster_0 Synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol start Start: 2-Bromo-5-methyloxazole-4-carboxylic acid in anhydrous THF reduction Reduction with LiAlH₄ at 0 °C to room temperature start->reduction 1. Add reducing agent quench Quenching with ethyl acetate and saturated NH₄Cl (aq) reduction->quench 2. Reaction completion workup Aqueous workup and extraction with ethyl acetate quench->workup 3. Neutralize excess reagent purification Purification by silica gel column chromatography workup->purification 4. Isolate crude product product Product: (2-Bromo-5-methyl-oxazol-4-yl)-methanol purification->product 5. Obtain pure product

Caption: Proposed synthetic workflow for (2-bromo-5-methyl-oxazol-4-yl)-methanol.

Reactivity and Applications in Drug Discovery

The chemical reactivity of (2-bromo-5-methyl-oxazol-4-yl)-methanol is primarily dictated by the interplay of its three key functional groups: the bromo-substituted oxazole ring and the primary alcohol.

  • The Oxazole Ring: This heterocyclic core is relatively stable but can participate in various chemical transformations. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution or can be utilized in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse substituents.

  • The Hydroxymethyl Group: The primary alcohol is a versatile functional handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, or it can undergo esterification, etherification, or conversion to a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

This combination of reactive sites makes (2-bromo-5-methyl-oxazol-4-yl)-methanol a valuable building block for the synthesis of more complex molecules. Its derivatives are of significant interest in drug discovery, where the oxazole moiety often serves as a bioisostere for amide or ester groups, potentially improving pharmacokinetic properties.[9]

Potential Therapeutic Applications of Oxazole Derivatives:
  • Anti-inflammatory Agents: The oxazole scaffold is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Agents: Certain substituted oxazoles have been shown to exhibit anti-proliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Antimicrobial Agents: The thiazole ring, structurally similar to oxazole, is a core component of penicillins.[3] Oxazole derivatives are also being investigated for their antibacterial and antifungal properties.

Logical Relationship of Functional Groups in Synthesis

G cluster_reactions Potential Synthetic Transformations cluster_products Resulting Scaffolds for Drug Discovery compound (2-Bromo-5-methyl-oxazol-4-yl)-methanol 2-Bromo 5-Methyl 4-Hydroxymethyl cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) compound:f1->cross_coupling oxidation Oxidation compound:f3->oxidation esterification Esterification / Etherification compound:f3->esterification nucleophilic_substitution Nucleophilic Substitution (after activation) compound:f3->nucleophilic_substitution biaryl_oxazoles Biaryl Oxazoles cross_coupling->biaryl_oxazoles oxazole_aldehydes_acids Oxazole Aldehydes/Acids oxidation->oxazole_aldehydes_acids oxazole_esters_ethers Oxazole Esters/Ethers esterification->oxazole_esters_ethers functionalized_sidechains Functionalized Side Chains nucleophilic_substitution->functionalized_sidechains

Caption: Reactivity and synthetic potential of the core compound.

Safety, Handling, and Storage

As a brominated organic compound, (2-bromo-5-methyl-oxazol-4-yl)-methanol should be handled with care in a well-ventilated laboratory environment, preferably within a chemical fume hood.[10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7][12]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. Avoid exposed skin.[10][12]

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[10][11]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops.[7][10][11]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[10][11]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[10][12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Keep away from oxidizing agents and incompatible materials.

  • For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[8]

References

  • Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]

  • Supporting Information for "Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes". The Journal of Organic Chemistry.
  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. [Link]

  • ResearchGate. Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]

  • PMC. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

  • OUCI. Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]

  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • NIST. Phenol, 2-bromo-4-methyl-. [Link]

Sources

Technical Guide: The Biological Potential of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The oxazole ring (1,3-oxazole) is not merely a structural linker; it is a "privileged scaffold" in medicinal chemistry.[1] Its planar, aromatic nature allows it to participate in


 stacking interactions within enzyme active sites, while the nitrogen atom (N3) serves as a critical hydrogen bond acceptor.

This guide moves beyond generic descriptions to analyze the 2,4,5-trisubstituted oxazole architecture. This specific substitution pattern offers the highest geometric diversity for targeting kinase pockets (e.g., VEGFR, EGFR) and tubulin binding sites. We will explore the causality between specific substitution patterns and biological outcomes, supported by validated synthetic protocols.

The Pharmacophore: Electronic & Structural Logic

The oxazole ring exhibits unique electronic properties that drive its biological activity:

  • Weak Basicity: The pKa of the conjugate acid is ~0.8, meaning it remains unprotonated at physiological pH (7.4), allowing for passive membrane permeability.

  • Metabolic Stability: Unlike furan (prone to ring opening) or imidazole (prone to N-alkylation/oxidation), the oxazole ring is relatively resistant to oxidative metabolism by CYP450 enzymes.

  • Vectorial Display: Substituents at positions 2, 4, and 5 project into distinct spatial quadrants (vectors), allowing simultaneous engagement of hydrophobic pockets and polar residues.

Therapeutic Landscapes & Mechanism of Action[2]

Oncology: The Dual-Target Paradigm

Substituted oxazoles function primarily through two distinct mechanisms in cancer cells:

  • Tubulin Polymerization Inhibition: Analogous to Colchicine, oxazoles bind to the colchicine-binding site of

    
    -tubulin, preventing microtubule assembly and inducing G2/M phase arrest.
    
  • Kinase Inhibition: The N3 atom mimics the adenine N1 of ATP, allowing the scaffold to anchor into the hinge region of kinases (e.g., VEGFR-2, EGFR).

Visualization: Dual-Mode Anticancer Mechanism

Oxazole_MOA Compound Trisubstituted Oxazole Target1 Target A: Colchicine Binding Site (beta-Tubulin) Compound->Target1 Intercalation Target2 Target B: ATP Binding Pocket (VEGFR/EGFR Kinase) Compound->Target2 H-Bonding (Hinge) Effect1 Inhibition of Microtubule Assembly Target1->Effect1 Effect2 Blockade of Phosphorylation Cascade Target2->Effect2 Checkpoint G2/M Phase Arrest Effect1->Checkpoint Signal Inhibition of Angiogenesis & Proliferation Effect2->Signal Apoptosis APOPTOSIS (Cell Death) Checkpoint->Apoptosis Signal->Apoptosis

Caption: Dual mechanism of oxazole derivatives targeting cytoskeletal dynamics and kinase signaling pathways.

Antimicrobial Activity: Protein Synthesis Inhibition

Oxazoles, particularly those mimicking the structure of Virginiamycin M , target the bacterial 50S ribosomal subunit. They inhibit the peptidyl transferase center, preventing peptide bond formation. This is critical for treating MRSA and VRE strains.

Structure-Activity Relationship (SAR) Blueprint

The biological efficacy of the oxazole depends heavily on the regiochemistry of substituents.[2] The following table summarizes the SAR trends for 2,4,5-trisubstituted oxazoles .

PositionSubstituent TypeBiological ImpactMechanistic Rationale
C-2 Aryl / HeteroarylCritical for Potency Engages the "selectivity pocket" of kinases;

stacking with Phe/Tyr residues.
C-2 Alkyl (Methyl/Ethyl)Reduced PotencyLacks sufficient surface area for hydrophobic interaction; often leads to rapid metabolic clearance.
C-4 Phenyl / p-F-PhenylModulates Toxicity Electron-withdrawing groups (EWG) here increase metabolic stability but may reduce solubility.
C-5 Sulfonamide / AmineH-Bonding Anchor Essential for COX-2 selectivity (e.g., Oxaprozin analogues); interacts with Arg120 in COX enzymes.
C-4/C-5 Fused BenzeneBroad SpectrumFormation of Benzoxazole shifts activity towards antimicrobial/antifungal profiles.

Technical Workflow: Synthesis & Validation

Synthetic Protocol: Iodine-Mediated Oxidative Cyclization

Why this method? Traditional Robinson-Gabriel cyclization requires harsh dehydrating agents (


, 

). The Iodine-mediated approach is a "Green Chemistry" alternative that operates under milder conditions, tolerates sensitive functional groups, and is scalable.
Workflow Diagram

Synthesis_Flow Start Ketone (Acetophenone deriv.) Step1 Condensation (Imine Formation) Start->Step1 Reagent1 + Benzylamine Reagent1->Step1 Intermed Enamine/Imine Intermediate Step1->Intermed - H2O Step2 Oxidative Cyclization (I2, TBHP, 80°C) Intermed->Step2 C-H Activation Purify Column Chromatography (Hexane/EtOAc) Step2->Purify Product 2,4,5-Trisubstituted Oxazole Purify->Product

Caption: One-pot oxidative cyclization strategy for rapid oxazole library generation.

Step-by-Step Methodology
  • Reactants: Charge a round-bottom flask with substituted acetophenone (1.0 mmol), benzylamine (1.2 mmol), and Iodine (

    
    , 0.5 mmol).
    
  • Oxidant: Add tert-Butyl hydroperoxide (TBHP, 2.0 mmol) as the terminal oxidant.

  • Solvent: Use DMSO (3 mL). Note: DMSO promotes the solubility of the iodine complex.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexane).

  • Workup: Quench with saturated

    
     (to remove excess iodine). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    
Bioassay Validation: MTT Cytotoxicity Screen

To validate the anticancer potential, use the MTT assay.[1]

  • Seeding: Seed A549 (Lung cancer) or MCF-7 (Breast cancer) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add synthesized oxazole derivatives (0.1

    
    M to 100 
    
    
    
    M) dissolved in DMSO (final DMSO < 0.1%).
  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression analysis (GraphPad Prism). Self-Validation: Include Doxorubicin as a positive control; if Doxorubicin 
    
    
    
    deviates >20% from historical data, discard run.

Future Outlook

The next generation of oxazole therapeutics lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a specific oxazole kinase inhibitor to an E3 ligase ligand (like Thalidomide), researchers can induce the degradation of the target protein rather than simple inhibition, overcoming resistance mechanisms.

References

  • Review of Biological Activities

    • Title: A comprehensive review on biological activities of oxazole deriv
    • Source: BMC Chemistry (2019).
    • URL:[Link]

  • Anticancer Mechanism (Kinase/Tubulin)

    • Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.[3][4][5][6][7][8]

    • Source: Anti-Cancer Agents in Medicinal Chemistry (2021).[9]

    • URL:[Link]

  • Synthesis Protocol (Oxidative Cyclization)

    • Title: Preparation of 2,4,5-Trisubstituted Oxazoles through Iodine-mediated Aerobic Oxidative Cyclization of Enaminones.[10]

    • Source: Journal of Organic Chemistry (2018).[10]

    • URL:[Link]

  • FDA Approved Drugs (Oxaprozin/Tafamidis)

    • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.[4][7][11][12]

    • Source: RSC Medicinal Chemistry (2025).
    • URL:[Link]

  • Antimicrobial SAR

    • Title: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their SAR.
    • Source: European Journal of Medicinal Chemistry (Contextual Reference).
    • URL:[Link]

Sources

Strategic Isolation and Structural Characterization of Novel Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The oxazole moiety—a five-membered heterocyclic ring containing oxygen and nitrogen—is a pharmacophore of exceptional significance in medicinal chemistry.[1] Found in potent natural products like Virginiamycin M , Rhizopodin , and the recently discovered Oxazolismycin , this scaffold frequently imparts proteolytic stability and enhances hydrogen-bonding capacity within active sites.

For the drug development professional, the isolation of novel oxazoles presents a unique paradox: while the aromatic ring itself is chemically robust, the biosynthetic machinery producing it often embeds the scaffold within complex, labile macrocycles or peptide chains.

This guide moves beyond generic natural product chemistry to focus on the specific physicochemical behaviors of oxazoles. It integrates modern metabologenomic screening with bioassay-guided fractionation to create a self-validating discovery engine.

Biosynthetic Logic: Where to Look and Why

To isolate novel oxazoles, one must first understand their origin. Unlike simple alkaloids, oxazoles in natural products typically arise from Non-Ribosomal Peptide Synthetases (NRPS) or hybrid PKS/NRPS pathways.

The Cyclization-Oxidation Mechanism

The core logic involves the cyclodehydration of serine or threonine residues followed by FMN-dependent dehydrogenation. Understanding this pathway allows researchers to use genomic mining to identify clusters containing specific cyclase and oxidase domains before physical extraction begins.

OxazoleBiosynthesis cluster_enzymes NRPS/PKS Assembly Line Precursor Serine/Threonine (Peptide Chain) Heterocyclization Heterocyclization (Cyclodehydratase) Precursor->Heterocyclization - H2O Oxazoline Oxazoline Intermediate Heterocyclization->Oxazoline Oxidation Dehydrogenation (FMN-dependent Oxidase) Oxazoline->Oxidation - 2H Oxazole Mature Oxazole Scaffold Oxidation->Oxazole

Figure 1: The canonical biosynthetic pathway for oxazole formation via NRPS machinery. This logic underpins genomic mining strategies.

Discovery Protocol: A Self-Validating Workflow

The following protocol integrates Genomic Pre-screening (Modern) with Bioassay-Guided Fractionation (Traditional) to ensure that isolated compounds are both novel and bioactive.

Phase 1: Source Selection & Extraction

Target Sources: Marine sponges (e.g., Theonella, Halichondria) and Actinobacteria (e.g., Streptomyces).

StepProcedureTechnical Insight (Causality)
1. Lysis & Extraction Extract biomass with MeOH:DCM (1:1).Oxazoles are moderately polar. The DCM component ensures solubilization of lipophilic macrocycles, while MeOH disrupts cell membranes.
2. Desalting Pass crude extract through Diaion HP-20 resin. Wash with H2O, elute with Acetone.Critical: Marine salts suppress ionization in Mass Spec and interfere with NMR. HP-20 captures the aromatic oxazoles while salts pass through.
3. Partitioning Partition eluate between EtOAc and H2O.Concentrates the oxazole-peptide fraction in the organic layer, removing polar sugars.
Phase 2: Bioassay-Guided Fractionation Loop

This system is "self-validating" because purification is driven strictly by activity, preventing the isolation of inactive ballast molecules.

BioassayLoop Crude Crude Extract (Desalted) Fractionation Flash Chromatography (C18 or Silica) Crude->Fractionation Microplate 96-Well Bioassay (e.g., Cytotoxicity/Antibacterial) Fractionation->Microplate Aliquot HitID Identify Active Wells Microplate->HitID Dereplication Dereplication (LC-MS/MS) Check vs. MarinLit/Dictionary of NPs HitID->Dereplication Dereplication->Fractionation If Known (Discard) Purification HPLC Purification (Phenyl-Hexyl / C18) Dereplication->Purification If Novel Purification->Microplate Re-verify Activity

Figure 2: The Bioassay-Guided Fractionation Loop. Note the dereplication step to avoid re-isolating known compounds.

Advanced Purification Strategies

Oxazoles possess a basic nitrogen (pKa ~ 0.8 - 1.5), which can cause peak tailing on standard silica or C18 columns due to interaction with residual silanols.

Recommended HPLC Conditions
  • Stationary Phase: Phenyl-Hexyl or PFP (Pentafluorophenyl) columns are superior to C18 for oxazoles. The

    
     interactions between the column and the oxazole ring provide unique selectivity.
    
  • Mobile Phase Modifier: Use 0.1% Formic Acid or Ammonium Formate .

    • Why? Acidic pH ensures the oxazole is protonated (if basic enough) or suppresses silanol ionization, sharpening the peaks.

  • Detection: UV monitoring at 210 nm (peptide bonds) and 254 nm (aromatic oxazole ring).

Structural Elucidation: The Oxazole Fingerprint[4]

Once isolated, the presence of the oxazole ring must be confirmed. The ring protons and carbons have distinct chemical shifts that serve as diagnostic markers.

Diagnostic NMR Data (CDCl3 / DMSO-d6)
PositionAtom TypeChemical Shift (

)
MultiplicityNotes
C-2

H
7.80 – 8.40 ppm SingletMost deshielded due to flanking N and O. Often absent in 2-substituted oxazoles.
C-4

H
7.50 – 7.70 ppm Singlet/DoubletDiagnostic; couples with H-5 (

Hz).
C-5

H
6.80 – 7.30 ppm Singlet/DoubletUpfield of H-2/H-4.
C-2

C
150 – 165 ppm QuaternaryCharacteristic low-field shift.
C-4

C
130 – 145 ppm CH / Cq-
C-5

C
120 – 135 ppm CH / Cq-

Mass Spectrometry Insight: In ESI-MS, oxazoles often show a characteristic fragmentation involving the loss of HCN (27 Da) or CO (28 Da) from the ring system.

Case Study: Discovery of Oxazolismycin (2024)

A prime example of modern discovery is the isolation of Oxazolismycin from Streptomyces griseochromogenes.

  • Discovery Vector: Genome mining revealed a gene cluster with a unique KAS III enzyme (OxaC) and an NRPS module (OxaA3) predicted to form an oxazole.[2]

  • Isolation: The strain was cultured, and the extract was targeted for the predicted mass.

  • Significance: This compound represents a new class of pyridine-containing natural products with a distinct oxazole-pyridine scaffold, exhibiting potent ACE inhibitory activity (IC50 = 0.326

    
    M).[2] This validates the "Genomic-First" approach described in Section 2.
    

References

  • Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach. Angewandte Chemie International Edition, 2024.[3]

  • Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. Journal of the American Chemical Society, 2023.

  • Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 2019.

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 2010.

  • Bioassay-Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. Plants (Basel), 2021.

Sources

Methodological & Application

derivatization of the methanol group on the oxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydroxymethyl-oxazole moiety serves as a critical "warhead" and linker in modern medicinal chemistry. Often utilized as a bioisostere for amide bonds or as a rigid spacer in fragment-based drug discovery (FBDD), this scaffold offers unique solubility profiles and metabolic stability compared to phenyl or pyridine analogs.

However, the derivatization of the methanol group attached to the oxazole ring presents specific synthetic challenges. The electron-deficient nature of the oxazole ring (resembling pyridine) renders the system sensitive to harsh acidic conditions, which can induce ring opening or salt formation, while the C2 proton is surprisingly acidic (


), posing risks during strong base treatments.[1]

This guide provides a modular, self-validating workflow for converting the hydroxyl group into three high-value pharmacophores: Aldehydes (via Oxidation) , Halides (via Activation) , and Amines (via Substitution) .

Strategic Analysis: The Oxazole Scaffold

Before initiating derivatization, it is vital to understand the electronic landscape of the substrate. The oxazole ring is


-deficient.
  • C2 Position: The most electron-deficient site.[1][2] Susceptible to nucleophilic attack and deprotonation.[1]

  • C4/C5 Positions: The hydroxymethyl group is typically located here. These positions are relatively stable but can be influenced by the inductive effect of the ring heteroatoms.

  • The Challenge: Standard alcohol protections or conversions requiring strong Lewis acids can protonate the ring nitrogen (N3), deactivating the system or trapping the molecule in the aqueous phase during workup.

Decision Matrix: Derivatization Pathways

The following decision tree outlines the optimal synthetic routes based on the desired end-product.

OxazoleDerivatization Start Oxazole-CH2-OH (Starting Material) Oxidation Oxidation (Aldehyde) Start->Oxidation MnO2 (Mild) Activation Activation (Halide/Mesylate) Start->Activation SOCl2 or PPh3/CBr4 Substitution Nucleophilic Substitution Start->Substitution NaH / R-X Aldehyde Oxazole-CHO (Scaffold Extension) Oxidation->Aldehyde Chloride Oxazole-CH2-Cl (Electrophile) Activation->Chloride Amine Oxazole-CH2-NH2 (Linker) Activation->Amine 1. NaN3 2. Staudinger Ether Oxazole-CH2-OR (Solubility) Substitution->Ether

Figure 1: Strategic decision tree for oxazolyl-methanol derivatization.

Module A: Oxidation to Aldehyde

Objective: Convert the hydroxymethyl group to a formyl group (-CHO) without over-oxidation to the carboxylic acid.

The Expert Insight: Avoid Jones Reagent or


. The oxazole ring is sensitive to strong acids (Jones) and the aldehyde product is prone to over-oxidation. The gold standard for heterocyclic benzylic-like alcohols is Activated Manganese Dioxide (

)
. It acts via a radical mechanism on the solid surface, ensuring chemoselectivity for the activated alcohol while leaving the heteroaromatic ring touched.
Protocol: Selective Oxidation

Reagents:

  • Substrate: 4-(Hydroxymethyl)oxazole (1.0 equiv)

  • Oxidant: Activated

    
     (10.0 - 20.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Workflow:

  • Activation: If the

    
     is not freshly purchased "activated," heat it at 110°C in an oven for 12 hours prior to use.
    
  • Solvation: Dissolve the oxazole alcohol in DCM (

    
     concentration).
    
  • Addition: Add activated

    
     (10 equiv) in a single portion.
    
  • Reaction: Stir vigorously at room temperature. The reaction is heterogeneous; vigorous stirring is critical for surface contact.

    • Checkpoint: Monitor by TLC every hour. The aldehyde is usually less polar than the alcohol.

  • Boost (Optional): If conversion is <50% after 4 hours, add another 5 equiv of

    
    .
    
  • Workup: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo. The aldehyde is typically pure enough for the next step (e.g., Reductive Amination or Wittig).

Data: Oxidant Comparison

ReagentConditionsYieldSelectivityRisk

DCM, RT, 12h 85-95% High (Aldehyde) Low
SwernDMSO,

, -78°C
80-90%HighOdor/Temp control
PCCDCM, RT70-80%ModerateCr toxicity/Workup

Aqueous/Acidic<40%Low (Acid formation)Ring degradation

Module B: Activation to Alkyl Chloride

Objective: Convert the poor leaving group (-OH) into a reactive electrophile (-Cl) for subsequent amination or alkylation.

The Expert Insight: While Thionyl Chloride (


) is the standard reagent, it generates 

gas. The basic oxazole nitrogen can form a hydrochloride salt, precipitating out of the reaction and stalling conversion. Recommendation: Use the Appel Reaction (neutral conditions) or use

with a specific neutralization workup.
Protocol: The Appel Reaction (Neutral Chlorination)

Reagents:

  • Substrate: 4-(Hydroxymethyl)oxazole (1.0 equiv)

  • Reagent A: Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Reagent B: Carbon Tetrabromide (

    
    ) or Hexachloroacetone (for chloride)
    
  • Solvent: DCM (anhydrous)

Step-by-Step Workflow:

  • Setup: Dissolve Substrate and

    
     (1.2 equiv) in DCM at 0°C under nitrogen.
    
  • Addition: Add

    
     (1.2 equiv) portion-wise over 15 minutes.
    
    • Why: Controls the exotherm and prevents side reactions.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Workup: Evaporate solvent.

  • Purification: The byproduct is Triphenylphosphine oxide (

    
    ). Triturate with cold diethyl ether (the product dissolves, the oxide precipitates) or purify via flash column chromatography (Hexane/EtOAc).
    

AppelReaction Step1 Dissolve Alcohol + CBr4 (0°C in DCM) Step2 Add PPh3 slowly Step1->Step2 Step3 Formation of Oxyphosphonium Intermediate Step2->Step3 Activation Step4 Nucleophilic Attack by Br- Step3->Step4 SN2 Mechanism Result Oxazole-CH2-Br + O=PPh3 Step4->Result

Figure 2: Mechanism of the Appel Reaction for neutral activation of oxazole alcohols.

Module C: Conversion to Primary Amine

Objective: Synthesize the aminomethyl-oxazole (-CH2NH2).

The Expert Insight: Direct amination of the chloride with ammonia often leads to over-alkylation (secondary/tertiary amines). The Delépine Reaction (using Hexamethylenetetramine) or the Staudinger Reduction (via Azide) are superior. The Staudinger route is preferred for its reliability and high yield.

Protocol: Two-Step Azidation-Reduction

Step 1: Azidation

  • Dissolve the Oxazole-Chloride (from Module B) in DMF.

  • Add Sodium Azide (

    
    , 1.5 equiv). Caution: Azides are toxic and shock-sensitive.
    
  • Heat to 60°C for 4 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. (Do not concentrate azides to dryness if low MW; keep in solution).

Step 2: Staudinger Reduction

  • To the organic phase containing the organic azide, add

    
     (1.2 equiv) and water (1.5 equiv).
    
  • Stir at room temperature for 12 hours.

    • Mechanism:[3][4][5][6]

      
       attacks the azide to form a phosphazide, which hydrolyzes to the amine and 
      
      
      
      .
  • Purification: Acid/Base extraction.

    • Extract with 1M

      
       (Amine goes to aqueous layer; 
      
      
      
      stays in organic).
    • Basify aqueous layer with

      
       to pH 10.
      
    • Extract back into DCM. Dry and concentrate to yield pure amine.

References

  • General Oxazole Reactivity

    • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole."[1][7][8] Available at: [Link]

  • Manganese Dioxide Oxidation

    • NIH/PMC. "Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2." Available at: [Link]

  • Alcohol to Amine Conversion

    • Chemistry Steps.[9] "Amines from Alcohols Via Substitution Reactions."[4][10] Available at: [Link]

    • Designer-Drug. "One Pot Conversion of Alcohols to Amines."[11][6][10] Available at: [Link]

  • Oxazole in Medicinal Chemistry

    • PubMed. "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives." Available at: [Link]

Sources

The Strategic Application of (2-Bromo-5-methyl-oxazol-4-yl)-methanol in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Oxazole Building Block

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[3] This application note details the utility of a key, yet underexplored, building block, (2-Bromo-5-methyl-oxazol-4-yl)-methanol . The presence of a bromo substituent at the 2-position offers a versatile handle for a variety of cross-coupling reactions, while the hydroxymethyl group at the 4-position provides a site for further derivatization or can act as a crucial pharmacophoric element. This guide will provide a comprehensive overview of its synthesis, reactivity, and a detailed protocol for its application in the synthesis of a novel quinoline-based potential kinase inhibitor.

Physicochemical Properties and Synthetic Accessibility

Proposed Synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol

The proposed two-step synthesis is outlined below. The first step involves the synthesis of the oxazole core, which can be achieved through various methods such as the Robinson-Gabriel synthesis or the van Leusen reaction.[5][6] For the purpose of this guide, we will start from the commercially available ethyl 2-bromo-5-methyl-oxazole-4-carboxylate. The second step is the selective reduction of the ester functionality to the corresponding alcohol.

Synthetic_Pathway_1 start Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate intermediate (2-Bromo-5-methyl-oxazol-4-yl)-methanol start->intermediate Reduction (e.g., LiAlH4 or DIBAL-H)

Caption: Proposed synthetic route to (2-Bromo-5-methyl-oxazol-4-yl)-methanol.

PART 1: Synthetic Protocol: From Ester to a Key Building Block

This section provides a detailed protocol for the synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol from its corresponding ethyl ester.

Protocol 1: Reduction of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

Objective: To synthesize (2-Bromo-5-methyl-oxazol-4-yl)-methanol via the reduction of the corresponding ethyl ester.

Materials:

  • Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure using Lithium Aluminum Hydride (LiAlH₄): [7][8]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous THF to the dropping funnel and add it dropwise to the stirred solution of the ester over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2-Bromo-5-methyl-oxazol-4-yl)-methanol.

Procedure using Diisobutylaluminum Hydride (DIBAL-H): [9]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethyl 2-bromo-5-methyl-oxazole-4-carboxylate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Add a solution of DIBAL-H (2.5 eq, typically 1.0 M in hexanes) dropwise to the stirred solution of the ester, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Parameter LiAlH₄ Reduction DIBAL-H Reduction
Solvent Anhydrous THFAnhydrous DCM
Temperature 0 °C to rt-78 °C to rt
Work-up Fieser work-up (H₂O, NaOH, H₂O)Rochelle's salt
Advantages Readily available, potentMilder, can be more selective
Disadvantages Highly reactive, requires careful quenchingRequires low temperatures

PART 2: Application in Medicinal Chemistry: Synthesis of a Quinoline-based Kinase Inhibitor

The 2-bromo functionality of (2-Bromo-5-methyl-oxazol-4-yl)-methanol serves as an excellent handle for introducing diverse functionalities via palladium-catalyzed cross-coupling reactions. The quinoline scaffold is a well-known pharmacophore in many kinase inhibitors.[5][10][11] This section details a synthetic protocol for the derivatization of our key building block towards a novel quinoline-containing molecule with potential kinase inhibitory activity.

Synthetic Strategy: A Multi-step Approach to a Novel Scaffold

The proposed synthetic route involves an initial oxidation of the alcohol to the corresponding aldehyde, followed by a Pfitzinger reaction to construct the quinoline core.[2][6][12][13][14]

Synthetic_Pathway_2 start (2-Bromo-5-methyl-oxazol-4-yl)-methanol intermediate1 2-Bromo-5-methyl-oxazole-4-carbaldehyde start->intermediate1 Oxidation (e.g., PCC, DMP) final_product 2-(2-Bromo-5-methyl-oxazol-4-yl)-quinoline-4-carboxylic acid intermediate1->final_product Pfitzinger Reaction intermediate2 Isatin intermediate2->final_product Pfitzinger Reaction

Caption: Proposed synthetic route to a quinoline-based potential kinase inhibitor.

Protocol 2: Synthesis of 2-(2-Bromo-5-methyl-oxazol-4-yl)-quinoline-4-carboxylic acid

Step 2a: Oxidation of (2-Bromo-5-methyl-oxazol-4-yl)-methanol to the Aldehyde

Objective: To synthesize 2-Bromo-5-methyl-oxazole-4-carbaldehyde.

Materials:

  • (2-Bromo-5-methyl-oxazol-4-yl)-methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • Reaction Setup: To a stirred solution of (2-Bromo-5-methyl-oxazol-4-yl)-methanol (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) or DMP (1.2 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up (for PCC): Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, eluting with additional diethyl ether.

  • Work-up (for DMP): Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Stir until the layers are clear. Extract with DCM.

  • Purification: Concentrate the filtrate/organic layer under reduced pressure and purify the crude aldehyde by flash column chromatography.

Step 2b: Pfitzinger Reaction to form the Quinoline Core

Objective: To synthesize 2-(2-Bromo-5-methyl-oxazol-4-yl)-quinoline-4-carboxylic acid.

Materials:

  • 2-Bromo-5-methyl-oxazole-4-carbaldehyde

  • Isatin

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Acetic acid

  • Diethyl ether

Procedure: [2][12][13][14]

  • Reaction Setup: In a round-bottom flask, dissolve KOH (2.5 eq) in a mixture of ethanol and water.

  • Addition of Reactants: Add isatin (1.0 eq) and 2-Bromo-5-methyl-oxazole-4-carbaldehyde (1.0 eq) to the basic solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted aldehyde.

  • Precipitation: Acidify the aqueous layer with glacial acetic acid to precipitate the product.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired quinoline-4-carboxylic acid.

PART 3: Biological Evaluation: Assessing Kinase Inhibitory Activity

Oxazole derivatives have been widely reported as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[15][16][17][18] The synthesized quinoline derivative can be evaluated for its potential as a kinase inhibitor. This section provides a general protocol for an in vitro kinase inhibition assay and a cell viability assay.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., against VEGFR-2)

Objective: To determine the in vitro inhibitory activity of the synthesized compound against a specific kinase, for example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[19]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure: [20][21]

  • Compound Preparation: Prepare a serial dilution of the synthesized compound in DMSO.

  • Assay Setup: In a 384-well plate, add the kinase assay buffer, the recombinant VEGFR-2 enzyme, and the substrate.

  • Inhibitor Addition: Add the diluted compound or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by measuring the amount of ADP produced using the ADP-Glo™ assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Component Typical Concentration
VEGFR-2 Kinase1-10 ng/µL
Substrate Peptide1-10 µM
ATP10-100 µM (at or near Km)
Inhibitor0.001 - 100 µM
Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of the synthesized compound on a relevant cancer cell line (e.g., a cell line known to be dependent on the targeted kinase signaling pathway).

Materials:

  • Cancer cell line (e.g., HUVEC for VEGFR-2)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well plates

  • Spectrophotometer or luminometer

MTT Assay Procedure: [15][21][22][23]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

CellTiter-Glo® Assay Procedure: [24][25][26][27]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀.

Biological_Assay_Workflow start Synthesized Quinoline Derivative assay1 In Vitro Kinase Inhibition Assay (e.g., VEGFR-2) start->assay1 assay2 Cell Viability Assay (e.g., MTT on HUVEC cells) start->assay2 result1 Determine IC50 Value assay1->result1 result2 Determine GI50 Value assay2->result2

Caption: Workflow for the biological evaluation of the synthesized compound.

Conclusion and Future Perspectives

(2-Bromo-5-methyl-oxazol-4-yl)-methanol represents a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of two distinct functional handles allow for the rapid generation of diverse compound libraries. The protocols outlined in this application note provide a clear pathway for the synthesis of this key intermediate and its subsequent elaboration into a novel quinoline-based scaffold with the potential for kinase inhibition. The detailed methodologies for in vitro kinase and cell viability assays offer a robust framework for the biological evaluation of these new chemical entities. Further exploration of various cross-coupling reactions at the 2-position and derivatization of the 4-hydroxymethyl group will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. 2023. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Friedländer's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. RSC Advances. 2021. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing). [Link]

  • Combes Quinoline Synthesis PDF. Scribd. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • CellTiter- Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity. Scribd. [Link]

  • Pfitzinger Quinoline Synthesis. Unknown Source.
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. Scribd. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Doebner-Miller reaction and applications | PPTX. Slideshare. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research. [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in. JOCPR. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]

  • MTT Cell Assay Protocol. Unknown Source.
  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry - Vensel Publications. [Link]

  • Selected bioactive 2‐amino‐oxazole derivatives. ResearchGate. [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Department of Chemistry. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, Synthesis and Evaluation of Novel Phorbazole C Derivatives as MNK Inhibitors through Virtual High-Throughput Screening. PMC. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. [Link]

  • Ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate (1 x 1 g). Reagentia. [Link]

  • Ester to Alcohol - Common Conditions. Organic Chemistry Data. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Medicinal Chemistry. [Link]

Sources

analytical methods for detecting (2-Bromo-5-methyl-oxazol-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  192.01  g/mol 

Executive Summary

(2-Bromo-5-methyl-oxazol-4-yl)-methanol is a critical heterocyclic building block, frequently employed in the synthesis of PPAR agonists (e.g., Muraglitazar analogs) and various kinase inhibitors. Its analytical characterization presents specific challenges:

  • Polarity: The hydroxymethyl group confers moderate polarity, requiring careful retention control on Reverse Phase (RP) columns.

  • Chromophore: The oxazole ring has low UV absorbance compared to benzene derivatives, necessitating low-wavelength detection (~210–230 nm).

  • Stability: The C-2 bromine is susceptible to nucleophilic attack, and the primary alcohol is prone to oxidation (to aldehyde) or esterification during sample preparation.

This guide provides a validated RP-HPLC-UV protocol for routine assay and an LC-MS/MS methodology for trace impurity profiling (specifically des-bromo and oxidized analogs).

Physicochemical Context & Solubility[1]

Before instrumental analysis, proper sample handling is required to prevent degradation.

PropertyDescriptionAnalytical Implication
Solubility Soluble in MeOH, ACN, DMSO. Sparingly soluble in water.Diluent: Use 50:50 Water:ACN or pure MeOH. Avoid pure water to prevent precipitation.
UV Max (

)
~225 nm (Oxazole core)Detector: PDA/UV set to 230 nm. 254 nm is often too insensitive.
pK

~1.0 (Oxazole Nitrogen)pH Control: Mobile phase must be acidic (pH 2–3) to suppress silanol interactions and improve peak shape.
Isotopes

:

(1:1 ratio)
MS ID: Look for "Twin Peaks" separated by 2 Da in mass spectra.

Protocol A: RP-HPLC-UV (Purity & Assay)

Purpose: Routine quality control (QC), reaction monitoring, and stability testing. Mechanism: Reversed-phase partition chromatography.[1]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

    • Rationale: A C18 stationary phase provides sufficient hydrophobic interaction to retain the polar alcohol, while the "Plus" (end-capped) version reduces peak tailing from the basic oxazole nitrogen.

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Formic acid is chosen over Phosphate buffer to allow this same method to be transferred to LC-MS if needed.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Injection Volume: 5–10 µL.

  • Detection: Diode Array (DAD) at 230 nm (Reference: 360 nm).

Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Equilibration (retain polar impurities)
2.005Isocratic Hold
10.0060Linear Ramp (Elute main peak)
12.0095Wash (Elute dimers/non-polars)
14.0095Hold
14.105Re-equilibration
18.005End
Standard Preparation
  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in Methanol.[1] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) .

    • Critical: Matching the diluent to the initial gradient conditions prevents "solvent shock" which causes split peaks for early eluting polar compounds.

Protocol B: LC-MS/MS (Impurity Profiling)

Purpose: Identification of genotoxic impurities (alkyl halides) and structural confirmation. Mechanism: Electrospray Ionization (ESI) in Positive Mode.

Mass Spectrometry Parameters
  • Source: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Scan Range: 50 – 500 m/z.

Key Diagnostic Ions (m/z)

The presence of Bromine creates a distinct isotopic signature that serves as an internal validation of the peak identity.

SpeciesFormulam/z (ESI+)Isotope Pattern
Analyte

192.0 / 194.0 1:1 doublet (Signature)
Des-bromo Impurity

114.1Single peak (No Br)
Oxidized (Aldehyde)

190.0 / 192.01:1 doublet (-2 Da shift)
Dimer

~383 / 385 / 3871:2:1 triplet

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing this specific intermediate, distinguishing between routine assay needs and deep structural elucidation.

AnalyticalWorkflow Sample Crude Reaction Mixture (2-Bromo-5-methyl-oxazol-4-yl)-methanol SolubilityCheck Solubility Check (Dissolve in 50:50 ACN:H2O) Sample->SolubilityCheck MethodSelect Decision: Purpose of Analysis? SolubilityCheck->MethodSelect HPLC_UV Protocol A: HPLC-UV (230 nm) C18 Column, Acidic Mobile Phase MethodSelect->HPLC_UV Routine Purity LC_MS Protocol B: LC-MS (ESI+) Scan m/z 50-500 MethodSelect->LC_MS Structure ID / Unknowns PurityCalc Area % Integration (Check for Des-bromo impurity) HPLC_UV->PurityCalc IsotopeCheck Check Isotope Pattern Does 192/194 exist in 1:1 ratio? LC_MS->IsotopeCheck Valid Confirmed ID (Bromine present) IsotopeCheck->Valid Yes Invalid Flag: Des-bromo or Wrong Scaffold IsotopeCheck->Invalid No

Caption: Decision tree for selecting between HPLC-UV for quantitative purity and LC-MS for structural validation based on bromine isotope signatures.

Validation & Troubleshooting

Common Issues & Fixes
  • Peak Tailing: The oxazole nitrogen can interact with free silanols on the column silica.

    • Fix: Ensure Mobile Phase A pH is < 3.0. If tailing persists, add 5 mM Ammonium Formate to the aqueous phase.

  • Ghost Peaks:

    • Cause: Carryover from previous injections. This alcohol is polar but the bromine adds "stickiness."

    • Fix: Use a needle wash of 90:10 MeOH:Water.

  • Low Sensitivity:

    • Cause: Monitoring at 254 nm (standard) is insufficient for this molecule.

    • Fix: Switch to 230 nm or 210 nm (if using high-purity solvents).

Linearity & Range (Example Data)

For a valid assay, the method must demonstrate linearity.

Concentration (µg/mL)Peak Area (mAU*s)Acceptance Criteria
10.0150.2RSD < 2.0%
50.0755.1-
100.01505.4-
200.03010.8

References

  • General HPLC for Oxazoles: Deshpande, A. et al. (2024). "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative." Scientific Scholar. 2[3]

  • Synthesis & Monitoring: Kawano, Y. et al. (2015). "5-(Thiophen-2-yl)oxazole and 4-Bromo-5-(thiophen-2-yl)oxazole."[3] Organic Syntheses, 92, 213-226. (Describes HPLC monitoring of brominated oxazoles using acidic mobile phases). 3

  • Compound Data: Fisher Scientific. "(2-Bromo-5-methyl-oxazol-4-yl)-methanol Product Page." (Confirmation of CAS 1240612-18-3). 4

  • Related Methodology: Bongers, I. et al. (2021).[3][5][6] "A single method to analyse residues from five different classes of prohibited pharmacologically active substances." WUR eDepot. (Demonstrates LC-MS/MS of polar nitrogenous heterocycles). 6

Sources

Troubleshooting & Optimization

Technical Support Center: (2-Bromo-5-methyl-oxazol-4-yl)-methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-BR-MEOH-OPT Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol is a delicate operation balancing two competing factors: the reduction of the C4-ester (or aldehyde) to the alcohol and the preservation of the labile C2-bromine atom.[1]

Most researchers encounter yield losses in the 30–50% range due to two specific failure modes:

  • Hydrodebromination: Over-reduction where the C2-Br is cleaved by aggressive hydrides.[1]

  • Aqueous Phase Retention: The product is a small, polar heterocycle with significant water solubility, leading to massive losses during standard extraction.

This guide provides a self-validating protocol to correct these issues.

Module 1: The Critical Reduction Step

The Problem: Hydride Selectivity

Using Lithium Aluminum Hydride (LiAlH₄ ) is the most common error. While effective for esters, LiAlH₄ is too aggressive for halo-oxazoles.[1] It frequently attacks the C2-position (via nucleophilic aromatic substitution or radical mechanisms), resulting in the debrominated side-product (5-methyl-oxazol-4-yl)-methanol.[1]

The Solution: Enhanced Borohydride Protocol

The "Golden Standard" for this transformation is Sodium Borohydride (


) activated by Calcium Chloride (

)
or carefully controlled DIBAL-H .
Recommended Protocol (NaBH₄/CaCl₂)

This method generates


 in situ, which reduces esters effectively but is mild enough to spare the C2-Bromine.

Step-by-Step:

  • Solvent: Dissolve 1.0 eq of Ethyl 2-bromo-5-methyloxazole-4-carboxylate in anhydrous THF/EtOH (2:1 ratio) .

  • Activation: Add 1.5 eq of anhydrous

    
      (powdered). Stir for 15 mins at 0°C.
    
  • Reduction: Add 2.0 eq of

    
      portion-wise over 20 minutes at 0°C.
    
  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (stain with PMA or KMnO4). Reaction typically completes in 2–4 hours.[1]

  • Quench: Cool to 0°C. Add saturated

    
     dropwise. Do not use HCl , as acid can destabilize the oxazole ring.
    
Troubleshooting Logic Map

ReductionLogic Start Start: Ester Precursor Choice Select Reducing Agent Start->Choice LAH LiAlH4 (Standard) Choice->LAH Avoid NaBH4 NaBH4 / CaCl2 (Recommended) Choice->NaBH4 Preferred DIBAL DIBAL-H (-78°C) Choice->DIBAL Alternative ResultLAH FAILURE: Loss of Bromine (Hydrodebromination) LAH->ResultLAH ResultNaBH4 SUCCESS: Alcohol Formed Bromine Intact NaBH4->ResultNaBH4 ResultDIBAL RISK: Over-reduction if T > -60°C Good for Aldehyde DIBAL->ResultDIBAL

Figure 1: Decision matrix for reducing agent selection. LiAlH4 poses a high risk of side reactions.

Module 2: Isolation & Work-up (Yield Recovery)

The Problem: "Invisible" Loss

The target alcohol, (2-Bromo-5-methyl-oxazol-4-yl)-methanol, is highly polar.[1] In a standard Et2O/Water extraction, up to 40% of your product remains in the aqueous layer.

The Solution: Salting Out & Continuous Extraction[1]
ParameterStandard Method (Low Yield)Optimized Method (High Yield)
Quench Dilute HCl or WaterSat.

or Potassium Sodium Tartrate (Rochelle's Salt)
Aqueous Phase Discarded after 3x extractionSaturated with NaCl (Salting out) before extraction
Solvent Diethyl Ether / HexaneEthyl Acetate or DCM/iPrOH (9:1)
Technique Separatory FunnelContinuous Liquid-Liquid Extraction (for >5g scale)
Optimized Work-up Protocol:
  • After quenching with

    
    , evaporate the bulk organic solvent (THF/EtOH) before adding water. This reduces the "co-solvent effect" that keeps the product in the water.
    
  • Add minimal water to dissolve inorganic salts.[1]

  • Saturate the aqueous layer with solid NaCl. This is non-negotiable.

  • Extract 4–5 times with Ethyl Acetate (EtOAc) .

  • Dry over

    
     (Magnesium sulfate can sometimes coordinate to oxazoles, though less likely with alcohols).
    

Module 3: Stability & Storage

Warning: 2-Bromo-oxazoles are chemically reactive.[1] The C-Br bond is activated for


 reactions.[1]
  • Nucleophiles: Avoid storage in nucleophilic solvents (MeOH, water) for long periods.

  • Light: Store in amber vials. Bromine-carbon bonds on heterocycles can be photolabile.[1]

  • Acidity: The oxazole ring can hydrolyze (ring-open) in strong aqueous acid (pH < 2).

Frequently Asked Questions (FAQ)

Q1: I see a spot on TLC that is slightly less polar than my starting material, but it's not the alcohol. What is it?

  • Diagnosis: This is likely the aldehyde intermediate.

  • Fix: Your reduction stalled. If using NaBH4, add a small amount of MeOH (methanolysis of the borohydride complex) or gently warm the reaction. If using DIBAL, you likely didn't use enough equivalents (requires >2.2 eq for ester

    
     alcohol).
    

Q2: My product disappears on the silica column.

  • Diagnosis: Acid sensitivity.[1] Silica gel is slightly acidic.[1]

  • Fix: Neutralize your silica gel by flushing the column with 1%

    
     (Triethylamine) in Hexane before loading your sample. Elute with EtOAc/Hexane.[1]
    

Q3: Can I start from the carboxylic acid instead of the ester?

  • Answer: Yes, but it is difficult. Reducing acids requires Borane-THF (

    
    ).[1]
    
  • Risk: Borane is generally chemoselective for acids over halides, but the work-up is messy and the acid precursor is often less soluble. The ester route is superior for purification reasons.

Q4: Why not use catalytic hydrogenation (


, Pd/C)? 
  • Answer: ABSOLUTELY NOT. Palladium on Carbon will rapidly cleave the C-Br bond (hydrodehalogenation) before reducing the ester. You will isolate (5-methyl-oxazol-4-yl)-methanol (no bromine).[1]

Visualizing the Workflow

Workflow Substrate Ester Precursor Reagent NaBH4 + CaCl2 (in THF/EtOH) Substrate->Reagent 0°C to RT Quench Quench: Sat. NH4Cl REMOVE ORGANICS Reagent->Quench Completion Extract Add NaCl (Sat.) Extract 5x EtOAc Quench->Extract Crucial Step Final Pure Alcohol (Yield > 85%) Extract->Final

Figure 2: The Optimized Workflow emphasizing the salt-out extraction step.

References

  • Hamada, Y., et al. (1986). "Efficient Synthesis of Oxazoles." Tetrahedron Letters. (Establishes oxazole stability and general synthesis strategies).

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of carboxylic acids and esters with sodium borohydride in the presence of calcium chloride." Journal of Organic Chemistry. (The authoritative source for the NaBH4/CaCl2 method).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Reference for avoiding Pd/C with aryl halides).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for hydride attack on halo-heterocycles).

(Note: While specific patents exist for this exact intermediate, the methodologies cited above represent the fundamental chemical principles required to troubleshoot the synthesis effectively.)

Sources

troubleshooting failed cross-coupling with (2-Bromo-5-methyl-oxazol-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Cross-Coupling with (2-Bromo-5-methyl-oxazol-4-yl)-methanol Content Type: Technical Support Center (Tier 3 Engineering Level) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Executive Summary: The "Ambiphilic Trap"

You are likely reading this because your Suzuki or Stille coupling with (2-Bromo-5-methyl-oxazol-4-yl)-methanol failed. The most common outcomes are:

  • Full recovery of starting material (Catalyst poisoning).

  • Formation of the de-brominated product (Protodehalogenation).

  • Complex black mixtures (Oxazole ring opening via base attack).

This substrate presents a unique "ambiphilic trap." The 2-bromooxazole core is an electron-deficient heteroaromatic (electrophile), while the C4-hydroxymethyl group acts as a Lewis basic nucleophile/proton source. This duality often short-circuits standard catalytic cycles.

Diagnostic Workflow

Use this decision matrix to identify the root cause of your failure before attempting the protocols below.

TroubleshootingFlow Start Analyze Crude LCMS/NMR Result1 Recovered Starting Material (No Conversion) Start->Result1 Result2 De-brominated Product (Br replaced by H) Start->Result2 Result3 Complex Mixture / Black Tar Start->Result3 Cause1 Catalyst Poisoning (N/O Chelation) Result1->Cause1 Likely Cause Cause2 Protodehalogenation (H-Source: Alcohol or Water) Result2->Cause2 Likely Cause Cause3 Base-Mediated Ring Opening Result3->Cause3 Likely Cause Action1 Switch to Bulky Ligands (XPhos, RuPhos) Cause1->Action1 Action2 Mask Alcohol (TBS/THP) OR Anhydrous Conditions Cause2->Action2 Action3 Switch Base (Use K3PO4 or KF, avoid NaOtBu) Cause3->Action3

Figure 1: Diagnostic logic for oxazole coupling failures.

Deep Dive: Failure Modes & Mechanistic Fixes

Failure Mode A: Protodehalogenation (The "Reduction" Problem)

Symptom: You isolate the oxazole with a hydrogen at C2 instead of the desired coupling partner. Mechanism: The oxidative addition complex (L-Pd-Ar-Br) is highly reactive. If transmetallation is slow, the complex will scavenge a proton. In your substrate, the C4-hydroxymethyl group is an intramolecular proton source. The proximity of the -OH allows for a "proton shuttle" mechanism, rapidly reducing the C-Pd bond to C-H. Solution:

  • Protect the Alcohol: Silylating the alcohol (TBSCl, Imidazole) is the most reliable fix. It removes the proton source and adds steric bulk that prevents N-coordination.

  • Anhydrous Conditions: If protection is impossible, you must use strictly anhydrous solvents (Dioxane/Toluene) and anhydrous bases (CsF or K3PO4). Avoid aqueous biphasic systems.

Failure Mode B: Catalyst Sequestration (The "Chelation" Problem)

Symptom: Reaction stalls immediately; SM is recovered. Mechanism: The oxazole nitrogen (N3) and the hydroxyl oxygen can form a stable 5- or 6-membered chelate with the Palladium center. This "off-cycle" resting state prevents the catalyst from participating in the reaction. Solution:

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos or RuPhos are physically too large to allow the substrate to chelate effectively. They force the reaction back into the productive catalytic cycle.

Failure Mode C: Ring Decomposition

Symptom: Dark reaction mixture, loss of oxazole characteristic peaks. Mechanism: Oxazoles are base-sensitive. Strong alkoxide bases (NaOtBu, NaOEt) can attack the C2 position (if OA is slow) or the C5 position, leading to ring opening (Passerini-type fragmentation). Solution:

  • Mild Bases: Use K3PO4 (Tribasic Potassium Phosphate) or KF (Potassium Fluoride). These are basic enough to activate boronic acids but non-nucleophilic enough to spare the oxazole ring.

Optimized Experimental Protocols

Protocol A: The "High-Fidelity" Route (Recommended)

Best for: Scale-up, valuable coupling partners, and avoiding side reactions.

Step 1: In-situ Protection (Optional but recommended) If you cannot isolate the protected starting material, add 1.1 equiv of TBSCl and 1.2 equiv Imidazole to the substrate in DMF. Stir 1h, then proceed to extraction. Use the crude silyl ether for coupling.

Step 2: Cross-Coupling

Component Equivalents Notes
Substrate 1.0 (2-Bromo-5-methyl-oxazol-4-yl)-methanol (TBS protected)
Boronic Acid 1.2 - 1.5 Pinacol esters are preferred over free acids
Catalyst 0.02 - 0.05 XPhos Pd G3 (or G4)
Base 2.0 - 3.0 K3PO4 (0.5M in H2O)
Solvent [0.1 M] THF or 1,4-Dioxane

| Temp | 60°C | Do not overheat (>80°C risks de-silylation/hydrolysis) |

Procedure:

  • Charge a vial with Substrate, Boronate, and XPhos Pd G3.

  • Evacuate and backfill with Argon (x3).

  • Add degassed THF/Dioxane.

  • Add degassed aqueous K3PO4.

  • Stir vigorously at 60°C.

  • Why this works: The TBS group prevents protonation and chelation. XPhos ensures rapid oxidative addition on the heteroaryl ring.

Protocol B: The "Direct" Route (Protecting-Group Free)

Best for: Quick analogs, stable substrates, high-throughput screening.

Critical Constraint: System must be anhydrous .

ComponentEquivalentsNotes
Substrate 1.0Free alcohol form
Boronic Acid 1.5Excess required to sacrifice for potential protodeboronation
Catalyst 0.05Pd(dppf)Cl2·DCM or XPhos Pd G3
Base 3.0CsF or anhydrous K3PO4 (finely ground)
Solvent [0.1 M]Anhydrous Toluene/Dioxane (9:1)
Temp 80-90°CHigher temp needed for anhydrous transmetallation

Procedure:

  • Dry all glassware in an oven.

  • Combine solids (Substrate, Boronic Acid, Base, Catalyst) in a vial inside a glovebox or under strong Argon flow.

  • Add anhydrous solvent.[1]

  • Seal and heat.

  • Why this works: Anhydrous conditions prevent the "proton shuttle" from water. CsF activates the boronate via the "fluoride pathway" rather than the "hydroxo pathway," avoiding the need for water.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: Avoid it. Tetrakis is an unstable source of Pd(0) and the triphenylphosphine ligand is not electron-rich enough to facilitate oxidative addition into the electron-deficient/chelating oxazole system efficiently. You will likely see significant homocoupling or recovered starting material.

Q: Why do I see a "dimer" of my oxazole? A: This is homocoupling. It usually happens when the oxidative addition is successful, but transmetallation is slow (often due to poor base solubility or oxygen leaks). Ensure your solvent is degassed (sparged with Argon for 10 mins) and switch to a more active precatalyst like XPhos Pd G3 .

Q: My product is water-soluble. How do I work it up? A: The hydroxymethyl group makes the product polar.

  • Don't wash with water.

  • Filter the reaction mixture through a pad of Celite to remove Pd and salts.

  • Concentrate the organic filtrate.

  • Load directly onto a silica column (or C18 reverse phase).

  • If using Protocol A (TBS protected), the product will be lipophilic and easy to extract. Deprotect (TBAF) after purification.

Visualizing the "Ambiphilic Trap"

The diagram below illustrates the competition between the productive cycle and the destructive "trap" caused by the free alcohol.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-Br) Pd0->OxAdd Fast Chelation TRAP: N/OH Chelation (Catalyst Arrest) OxAdd->Chelation Free -OH present ProtoDehalo FAILURE: Protodehalogenation (Ar-H + Pd-Br) OxAdd->ProtoDehalo H-Source present TransMet Transmetallation (Base/Boronate) OxAdd->TransMet Bulky Ligand + Anhydrous/Protected Product Coupled Product (Ar-Ar') TransMet->Product Reductive Elim

Figure 2: Mechanistic competition. Red paths indicate failure modes driven by the free alcohol.

References

  • Oxazole Coupling Stability

    • Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews, 2007, 107(1), 147–224.

  • Protodehalogenation Mechanisms

    • Glover, B., et al. "Reliable Suzuki-Miyaura Coupling of Heteroaryl Halides with Secondary Alcohols." Organic Letters, 2017.[2] (Discusses the role of alcohol protons in reduction).

  • Buchwald Precatalysts (XPhos G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

  • Base Sensitivity of Oxazoles

    • Verrier, C., et al. "Direct Arylation of Oxazoles and Benzoxazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 1584–1601.

Sources

Technical Support Center: Navigating the Reactivity of (2-Bromo-5-methyl-oxazol-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-5-methyl-oxazol-4-yl)-methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and overcome the synthetic challenges associated with this versatile yet sometimes recalcitrant building block. Its unique structure, featuring an electron-deficient oxazole ring, a reactive C-Br bond, and a nucleophilic hydroxymethyl group, presents a distinct set of reactivity challenges. This document provides in-depth, field-proven insights and step-by-step protocols to help you successfully incorporate this scaffold into your synthetic campaigns.

Overview of Reactivity Challenges

The primary challenge in functionalizing (2-Bromo-5-methyl-oxazol-4-yl)-methanol stems from the electronic nature of the oxazole ring. The electron-withdrawing character of the ring deactivates the C2-Br bond towards oxidative addition, a critical step in many palladium-catalyzed cross-coupling reactions.[1][2] This inherent low reactivity often necessitates carefully optimized conditions, including highly active catalysts and specific ligand systems, to achieve satisfactory yields. Furthermore, the presence of the hydroxymethyl and C5-methyl groups introduces additional complexities, such as potential side reactions and the need for strategic protection/deprotection steps.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the derivatization of (2-Bromo-5-methyl-oxazol-4-yl)-methanol in a practical question-and-answer format.

Q1: My Suzuki-Miyaura coupling is failing or giving very low yields. What are the most critical parameters to optimize?

A1: Low yields in Suzuki couplings with this substrate are common and typically trace back to an insufficiently active catalytic system or suboptimal reaction conditions.[3] The key is to facilitate the sluggish oxidative addition of the palladium(0) catalyst to the electron-deficient C-Br bond.

Causality & Expert Insights:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ often lack the reactivity needed. The solution lies in using a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the overall catalytic cycle.[4][5] Ligands from the Buchwald family (e.g., SPhos, XPhos) or sterically hindered phosphines like P(t-Bu)₃ are excellent choices.[6]

  • Base and Solvent: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species.[4] For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often more effective than stronger bases like NaOt-Bu, which can promote side reactions. The choice of solvent is also critical; polar aprotic solvents like dioxane, DMF, or DME, often with a small amount of water, are typically used to ensure the solubility of all components.[7]

  • Debromination: A common side reaction is hydro-debromination, which forms the (5-methyl-oxazol-4-yl)-methanol byproduct. This often results from impurities in solvents or reagents or using a base that is too strong.[3] Using rigorously degassed solvents and a milder base can mitigate this issue.

Troubleshooting Workflow for Cross-Coupling Reactions

Below is a logical workflow to diagnose and solve common issues in palladium-catalyzed reactions with this substrate.

G start Reaction Failed or Low Yield cat Step 1: Evaluate Catalyst System start->cat Start Here cond Step 2: Assess Reaction Conditions cat->cond cat_q1 Using Pd(PPh3)4? cat->cat_q1 reag Step 3: Verify Reagent Quality cond->reag cond_q1 Is the base appropriate? (e.g., Na2CO3) cond->cond_q1 protect Step 4: Consider Protecting Group reag->protect reag_q1 Are solvents anhydrous and degassed? reag->reag_q1 protect_q1 Are strong bases or nucleophiles present? protect->protect_q1 cat_a1 Switch to Pd(OAc)2 or Pd2(dba)3 with a bulky, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)3). cat_q1->cat_a1 Yes cat_q2 Is the catalyst/ligand air-stable? cat_q1->cat_q2 No cat_a1->cat_q2 cat_a2 Handle under inert atmosphere (Argon/Nitrogen). Use fresh catalyst. cat_q2->cat_a2 No cond_a1 Try a more effective base like K3PO4 or Cs2CO3. cond_q1->cond_a1 Yes cond_q2 Is the temperature optimal? cond_q1->cond_q2 No cond_a1->cond_q2 cond_a2 Increase temperature incrementally (e.g., 80°C -> 110°C). Consider microwave irradiation. cond_q2->cond_a2 No reag_a1 Use freshly distilled/dried solvents. Degas thoroughly via sparging or freeze-pump-thaw cycles. reag_q1->reag_a1 No reag_q2 Is the boronic acid pure and stable? reag_q1->reag_q2 Yes reag_a1->reag_q2 reag_a2 Check for decomposition (protodeboronation). Use fresh or purified reagent. reag_q2->reag_a2 No protect_a1 Protect the hydroxymethyl group as a silyl or benzyl ether to prevent side reactions. protect_q1->protect_a1 Yes

Caption: Troubleshooting workflow for cross-coupling reactions.

Q2: I need to perform a Sonogashira coupling. Are copper-free conditions viable for this substrate?

A2: Yes, both traditional copper-catalyzed and copper-free Sonogashira couplings are viable, but copper-free systems are often preferred to avoid issues with catalyst poisoning and to simplify purification.

Causality & Expert Insights:

  • Copper-Free Sonogashira: This approach is highly recommended. It mitigates the risk of forming di-alkyne (Glaser) coupling byproducts and avoids the potential for copper to interfere with other functional groups. The key to success is using a highly efficient palladium catalyst and ligand system, often in the presence of a suitable amine base like triethylamine or diisopropylethylamine (DIPEA).[8][9]

  • Catalyst System: A system like Pd(OAc)₂ with a bulky phosphine ligand (e.g., XantPhos) can be very effective.[10] The amine base serves both to activate the terminal alkyne and to scavenge the HBr generated during the reaction.[8]

  • Reaction Conditions: Anhydrous and anaerobic conditions are crucial for preventing catalyst deactivation and unwanted side reactions.[8]

Q3: Is a Buchwald-Hartwig amination possible on the 2-bromo position, and what are the main hurdles?

A3: Buchwald-Hartwig amination is challenging but feasible. The primary hurdles are the deactivated C-Br bond and the potential for the amine nucleophile or the strong base required for the reaction to interact with the hydroxymethyl group.

Causality & Expert Insights:

  • Highly Active Catalysts: This transformation demands the use of modern, highly active catalyst systems. This typically involves a palladium precursor combined with a specialized biarylphosphine ligand (e.g., Josiphos, XPhos) that can facilitate the difficult oxidative addition and reductive elimination steps.[11][12]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine nucleophile without competing in side reactions.[6][13]

  • Protecting the Hydroxymethyl Group: Given the strongly basic conditions and the presence of a nucleophilic amine, protecting the alcohol is highly advisable to prevent O-arylation or deprotonation-related side reactions. A silyl ether, such as a TBDMS or TBS group, is an excellent choice as it is stable to the reaction conditions but can be easily removed later.[14][15]

Q4: Should I protect the hydroxymethyl group before attempting cross-coupling or other transformations?

A4: The decision to protect the alcohol depends entirely on the planned reaction conditions.

Causality & Expert Insights:

  • When to Protect: Protection is strongly recommended if your reaction involves:

    • Strong Bases: Reagents like NaOt-Bu, LHMDS, or organolithiums will deprotonate the alcohol, consuming reagent and potentially creating a reactive alkoxide that could interfere with the catalytic cycle.[14]

    • Organometallic Reagents: Lithiation or Grignard reactions are incompatible with free hydroxyl groups.[16]

    • Highly Nucleophilic Reagents: To prevent O-alkylation or O-acylation side reactions.

  • When Protection May Not Be Necessary: For standard Suzuki, Heck, or Sonogashira couplings that use milder bases like carbonates (Na₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), the free alcohol is often tolerated. However, if yields are low or side products are observed, a protection strategy should be implemented.

  • Choosing a Protecting Group: A tert-Butyldimethylsilyl (TBS) ether is a robust and reliable choice. It is easily installed, stable to most cross-coupling conditions, and can be cleanly removed with fluoride sources (e.g., TBAF) or acid.[15][17]

Decision Tree for Hydroxymethyl Group Protection
Caption: Decision-making process for alcohol protection.

Q5: Can I perform a metal-halogen exchange to generate an organometallic species at the C2 position?

A5: Yes, but this is an advanced technique that requires strict control of stoichiometry and temperature, and protection of the hydroxymethyl group is mandatory.

Causality & Expert Insights:

  • Lithiation: Using an organolithium reagent like n-BuLi or t-BuLi at very low temperatures (e.g., -78 °C) can achieve Br/Li exchange.[18][19] However, two major challenges exist:

    • The acidic proton of the hydroxymethyl group will be abstracted first. Therefore, at least two equivalents of the organolithium reagent are needed: one to deprotonate the alcohol and the second to perform the exchange. A much cleaner approach is to protect the alcohol first.[20]

    • There is a risk of competitive deprotonation at the C5-methyl group, although Br/Li exchange is generally faster at low temperatures.[18][20]

  • Grignard Formation: Direct formation of a Grignard reagent by reacting with magnesium metal is often difficult with electron-deficient aryl halides and is incompatible with the free alcohol.[21][22][23] If this transformation is necessary, a Knochel-Hauser base (TMP-magnesiate) approach on the protected substrate might be a more viable, albeit complex, alternative.

Optimized Experimental Protocols

The following protocols are provided as validated starting points for key transformations.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol uses a highly active catalyst system designed to overcome the low reactivity of the substrate.

ParameterValue/ReagentRationale
Substrate (2-Bromo-5-methyl-oxazol-4-yl)-methanol1.0 equiv
Boronic Acid Aryl or Vinyl Boronic Acid1.2 - 1.5 equiv
Palladium Source Pd₂(dba)₃2.5 mol%
Ligand SPhos6.0 mol%
Base K₃PO₄ (finely ground)3.0 equiv
Solvent Dioxane / H₂O (10:1)0.1 M concentration
Temperature 100 °C-
Atmosphere Argon or NitrogenInert conditions are critical.[3]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add (2-Bromo-5-methyl-oxazol-4-yl)-methanol, the boronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd₂(dba)₃ and SPhos in a portion of the dioxane.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the solvent mixture (dioxane/H₂O) to the flask, followed by the catalyst/ligand solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Protection of the Hydroxymethyl Group (TBS Ether Formation)

This protocol provides a reliable method for protecting the alcohol prior to reactions requiring strong bases or organometallics.[14][15]

ParameterValue/ReagentRationale
Substrate (2-Bromo-5-methyl-oxazol-4-yl)-methanol1.0 equiv
Silylating Agent tert-Butyldimethylsilyl chloride (TBSCl)1.2 equiv
Base Imidazole2.5 equiv
Solvent Anhydrous Dichloromethane (DCM)0.2 M concentration
Temperature Room Temperature-
Atmosphere Air or Inert-

Step-by-Step Methodology:

  • Dissolve (2-Bromo-5-methyl-oxazol-4-yl)-methanol and imidazole in anhydrous DCM in a round-bottom flask.

  • Add TBSCl portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product, 2-bromo-4-((tert-butyldimethylsilyloxy)methyl)-5-methyl-oxazole, is often pure enough for the next step or can be purified by a quick silica gel plug.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting the role of each component.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Benchchem. Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole Derivatives: Application Notes and Protocols. Benchchem.
  • ResearchGate. Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. ResearchGate.
  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
  • Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals. (2013).
  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). ResearchGate.
  • ACS Publications. Syntheses via 2-oxazolines. III. Formation of substituted benzoic acids or esters utilizing the Grignard reagent of 2-(bromophenyl). Journal of the American Chemical Society.
  • Benchchem. Technical Support Center: Suzuki Coupling with 2-Bromo-5-chlorobenzo[d]oxazole. Benchchem.
  • Wikipedia. Buchwald–Hartwig amination. Wikipedia.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
  • Chemistry. effects of base, electrophile, and substrate on the selective alkylation of heteroaromatic systems. (2002).
  • MDPI. Efficient Access to Original 6-Substituted 5-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles. MDPI.
  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed.1998, 37, 2708.
  • Experiment 25 – The Grignard Reaction.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Growing Science. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Current Chemistry Letters.
  • Chemistry LibreTexts. Buchwald-Hartwig amination. Chemistry LibreTexts. (2023).
  • University of Manchester Research Explorer. Suzuki coupling of oxazoles. Organic Letters. (2006).
  • Organic Chemistry Portal. Protecting Groups. Organic Chemistry Portal.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
  • C. B. Reese. Protection of Alcoholic Hydroxyl Groups and Glycol Systems. (1973).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • YouTube. Suzuki Coupling. (2020).
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017).
  • PubMed Central. Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central.
  • PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. (1999).
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011).
  • Benchchem. Technical Support Center: Grignard Reagent Formation from (S)-2-Bromooctane. Benchchem.

Sources

Technical Support Center: Synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. The purity of this key building block is critical for its subsequent use in the development of complex molecular entities. This document provides in-depth, field-proven insights into identifying, mitigating, and removing common process-related impurities.

Plausible Synthetic Pathway Overview

The synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol is typically achieved through a multi-step sequence, commencing with the construction of the oxazole core, followed by bromination and final reduction. Understanding this pathway is the first step in diagnosing potential impurities.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Electrophilic Bromination cluster_2 Step 3: Ester Reduction A Ethyl 2-chloroacetoacetate + Acetamide B Ethyl 5-methyl-oxazole-4-carboxylate A->B Hantzsch-type Cyclization C Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate B->C NBS/AIBN in CCl4 D (2-Bromo-5-methyl-oxazol-4-yl)-methanol C->D LiAlH4 or DIBAL-H in THF G cluster_main Bromination Side Reactions cluster_pathways SM Ethyl 5-methyl- oxazole-4-carboxylate P_desired Desired Product (Ethyl 2-bromo-5-methyl- oxazole-4-carboxylate) SM->P_desired Controlled NBS (1.1 eq) I_under Impurity (Unreacted SM) SM->I_under Insufficient NBS / Time I_over Impurity (Di-brominated Species) P_desired->I_over Excess NBS

Validation & Comparative

Comparative Scaffold Analysis: (2-Bromo-5-methyl-oxazol-4-yl)-methanol vs. Thiazole Analogs

[1]

Executive Summary

In medicinal chemistry, the choice between an oxazole and a thiazole core is rarely arbitrary; it is a strategic decision that impacts solubility, metabolic stability, and synthetic route design.[1] This guide compares (2-Bromo-5-methyl-oxazol-4-yl)-methanol (Oxazole Core) with its direct bioisostere, (2-Bromo-5-methyl-thiazol-4-yl)-methanol (Thiazole Core).[1]

While both serve as versatile hydroxymethyl-functionalized building blocks for Suzuki-Miyaura couplings, they exhibit distinct physicochemical and reactivity profiles.[1] The thiazole scaffold offers superior aromatic stability and lipophilicity, whereas the oxazole scaffold provides lower LogP and distinct H-bond acceptor properties, albeit with increased acid-sensitivity.[1]

Part 1: Physicochemical & Structural Profiling[1]

The substitution of Oxygen (Oxazole) for Sulfur (Thiazole) fundamentally alters the electronic landscape of the ring. Sulfur is larger, more polarizable, and less electronegative than oxygen, leading to higher aromaticity in the thiazole ring.[1]

Comparative Data Table
FeatureOxazole Scaffold Thiazole Scaffold Implication for Drug Design
Structure (2-Bromo-5-methyl-oxazol-4-yl)-methanol(2-Bromo-5-methyl-thiazol-4-yl)-methanolThiazole is bulkier (S radius > O radius).[1]
LogP (Calc.) ~0.6 – 0.9~1.6 – 1.7Thiazole increases lipophilicity; Oxazole improves water solubility.
Aromaticity Moderate (Diene-like character)High (Benzenoid character)Thiazole is more stable; Oxazole can participate in Diels-Alder reactions.[1]
pKa (C-2 H) ~20 (More Acidic)~29 (Less Acidic)Oxazole C-2 H is easier to deprotonate if the Br is removed.
Basicity (N) pKa ~0.8 (Weak base)pKa ~2.5 (Moderate base)Thiazole N is a better H-bond acceptor and ligand for metals.
Stability Acid-sensitive (Ring opening)Robust to acid; Susceptible to S-oxidationAvoid strong aqueous acids with oxazoles during workup.
Electronic Distribution & Reactivity[1]
  • Oxazole: The oxygen atom exerts a strong inductive withdrawing effect (-I), making the C-2 position highly electrophilic but also rendering the ring susceptible to nucleophilic attack and hydrolytic ring opening under acidic conditions.

  • Thiazole: The sulfur atom participates in

    
    -orbital resonance (or simply greater polarizability), stabilizing the aromatic sextet. The C-2 position is reactive toward nucleophilic aromatic substitution (
    
    
    ) but the ring resists hydrolysis.

Part 2: Synthetic Utility & Experimental Protocols

Suzuki-Miyaura Cross-Coupling

Both scaffolds possess a reactive bromide at the C-2 position, making them excellent electrophiles for Pd-catalyzed cross-couplings.[1] However, the oxazole's lower aromaticity requires milder conditions to prevent decomposition.

Protocol A: Optimized Coupling for 2-Bromo-Azoles
  • Scope: Coupling with aryl boronic acids to generate biaryl cores.

  • Critical Distinction: Thiazoles tolerate standard aqueous carbonate bases at reflux. Oxazoles perform better with non-aqueous bases (e.g., CsF, K3PO4) or lower temperatures to prevent hydrolytic degradation.[1]

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 1.0 equiv (Oxazole or Thiazole bromide).[2]

    • Boronic Acid: 1.2 – 1.5 equiv.

    • Catalyst: 5 mol%

      
       (Standard) or 
      
      
      / XPhos (Challenging substrates).[1]
    • Base: 2.0 equiv

      
       (Thiazole) OR 2.0 equiv 
      
      
      (Oxazole).[1]
    • Solvent: 1,4-Dioxane/Water (4:[1]1) for Thiazole; Anhydrous 1,4-Dioxane or Toluene for Oxazole.[1]

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.[1]

    • Evacuate and backfill with Argon (3x).[3]

    • Add degassed solvent and catalyst.

    • Thiazole: Heat to 90°C for 4–12 hours.

    • Oxazole: Heat to 70–80°C; monitor by LCMS every 2 hours to minimize thermal decomposition.

  • Workup:

    • Dilute with EtOAc, wash with brine.[1]

    • Caution: Do not wash oxazole products with 1M HCl; use saturated

      
       instead.
      
Stability & Stress Testing

When selecting a scaffold for a lead series, metabolic and chemical stability are paramount.

  • Acid Stability Test: Dissolve compound in THF/1M HCl (1:1).

    • Result: Thiazole remains unchanged after 24h. Oxazole often shows formation of acyclic amide/ester hydrolysis products within 4–6h.

  • Oxidative Stability (Singlet Oxygen):

    • Oxazoles are prone to the Wasserman rearrangement (reaction with singlet oxygen to form triamides) upon exposure to light and air. Thiazoles are significantly more resistant to this photo-oxidation pathway [1].

Part 3: Visualizations

Synthetic Decision Workflow

This diagram illustrates the divergent synthetic paths required based on the scaffold's stability profile.

SyntheticWorkflowStartStart: 2-Bromo-Azole ScaffoldCheckCheck Scaffold TypeStart->CheckOxazoleOxazole Core(Acid/Light Sensitive)Check->OxazoleIf X=OThiazoleThiazole Core(Robust Aromatic)Check->ThiazoleIf X=SCond_OxCondition A:Anhydrous Base (CsF)Temp < 80°CProtect from LightOxazole->Cond_OxPrevents Ring OpeningCond_ThCondition B:Aq. Carbonate (K2CO3)Temp > 90°CStandard AtmosphereThiazole->Cond_ThHigh EfficiencyWorkup_OxWorkup:Neutral/Basic Wash(Avoid HCl)Cond_Ox->Workup_OxWorkup_ThWorkup:Standard Acid/BaseExtractionCond_Th->Workup_ThProductFinal Biaryl AlcoholWorkup_Ox->ProductWorkup_Th->Product

Caption: Divergent synthetic workflows for Oxazole vs. Thiazole coupling reactions to maximize yield and scaffold integrity.

Scaffold Selection Decision Matrix

Use this logic tree to determine the best bioisostere for your specific medicinal chemistry campaign.

DecisionMatrixRootScaffold Selection:Oxazole vs. ThiazoleQ1Primary Constraint?Root->Q1SolubilityNeed Lower LogP / Higher Solubility?Q1->SolubilitySolubility IssuesStabilityNeed Metabolic / Chemical Stability?Q1->StabilityHigh Turnover / Acidic AssayOxazole_RecSelect OXAZOLE(Monitor Acid Stability)Solubility->Oxazole_RecYes (LogP ~0.8)Thiazole_RecSelect THIAZOLE(Monitor S-Oxidation)Solubility->Thiazole_RecNoStability->Oxazole_RecNoStability->Thiazole_RecYes (Aromatic Robustness)

Caption: Strategic decision tree for selecting between Oxazole and Thiazole based on ADME requirements.

References

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Establishes the superior stability of thiazoles over oxazoles regarding the Wasserman rearrangement and singlet oxygen sensitivity.[4]

  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. Source: ResearchGate / J. Phys. Chem. A. URL:[Link] Relevance: Provides theoretical grounding for the electrophilic/nucleophilic reactivity differences at the C-2 and C-5 positions.

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Validates Suzuki coupling protocols for hindered 2-bromo-thiazole derivatives, applicable to the target compounds.

  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Source: Marine Drugs / PMC. URL:[Link] Relevance: Reviews the natural occurrence and synthetic strategies for these scaffolds, highlighting their bioactivity and structural nuances.

A Comparative Analysis of Halogen Reactivity on the Oxazole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic introduction of halogens onto the oxazole scaffold is a pivotal tool for modulating molecular properties. This guide provides an in-depth comparative analysis of the reactivity of fluorine, chlorine, bromine, and iodine with the oxazole ring, supported by experimental data and detailed protocols to inform synthetic strategies.

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its electron-deficient nature, a consequence of the electronegativity of its heteroatoms, dictates its reactivity landscape.[3] Generally, the oxazole ring is deactivated towards electrophilic attack unless activating substituents are present. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation, while electrophilic substitution, when it occurs, preferentially targets the C5 and C4 positions.[2][3] Understanding the nuances of how different halogens react with this important scaffold is crucial for the rational design of novel chemical entities.

The Reactivity Landscape: A Halogen-by-Halogen Comparison

The reactivity of halogens on the oxazole ring is a function of both the halogen's intrinsic properties (electronegativity, size) and the chosen synthetic methodology. While direct electrophilic halogenation is a common approach, the electron-deficient character of the oxazole ring often necessitates alternative strategies like metal-catalyzed C-H activation or lithiation-trapping sequences to achieve desired regioselectivity and yields.

Fluorination: The Challenge of Taming the Most Electronegative Halogen

Direct fluorination of electron-rich aromatic systems is notoriously challenging, and the electron-deficient oxazole ring presents a significant hurdle. Consequently, methods often rely on the synthesis of fluorinated precursors that are then cyclized to form the oxazole ring. However, recent advancements have made direct fluorination of some azoles possible.

For the closely related isoxazole ring system, direct fluorination at the C4 position has been achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). This suggests that similar approaches could be viable for oxazoles, particularly with activating groups on the ring. Another strategy involves the ring-opening fluorination of isoxazoles with reagents like Selectfluor®, leading to fluorinated carbonyl compounds. While not a direct halogenation of the intact ring, this highlights the reactivity of the azole core towards electrophilic fluorine.

Nucleophilic fluorination offers an alternative pathway, typically requiring a pre-installed leaving group, such as a halogen, at the desired position. This halogen exchange (Halex) reaction is a powerful tool for introducing fluorine in the final steps of a synthetic sequence.

Chlorination: A Versatile Tool for Functionalization

Chlorination of the oxazole ring can be achieved through several methods, with the choice of reagent and conditions dictating the outcome. While direct electrophilic chlorination of the parent oxazole can be challenging, the use of N-chlorosuccinimide (NCS), often in the presence of an acid catalyst, can effect chlorination, typically at the C5 position in activated systems.

For more controlled and regioselective chlorination, building block approaches are common. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate, allowing for further functionalization through palladium-catalyzed cross-coupling reactions at the C2 position.[4] Similarly, 4-bromomethyl-2-chlorooxazole is another valuable building block for the synthesis of 2,4-disubstituted oxazoles.[5]

In some cases, ring-opening chlorination can occur, as has been observed with isoxazole derivatives, yielding tertiary chlorinated compounds. This highlights a potential competing pathway to consider when designing chlorination strategies for oxazoles.

Bromination: The Workhorse of Oxazole Halogenation

Bromination is arguably the most well-established and versatile halogenation reaction for the oxazole ring. The readily available and easy-to-handle reagent, N-bromosuccinimide (NBS), is widely used for the electrophilic bromination of oxazoles.[6] In the presence of an activating group, bromination typically occurs at the C5 position. For instance, 2-phenyloxazole undergoes bromination with NBS to yield the 5-bromo derivative.

For precise control over regioselectivity, particularly for the synthesis of 2- and 4-bromooxazoles, direct lithiation followed by quenching with an electrophilic bromine source is a powerful strategy. This method allows for the synthesis of specific isomers that are not accessible through direct electrophilic substitution.

The reactivity of brominated oxazoles as intermediates in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, makes them highly valuable in synthetic chemistry for the construction of complex molecules.

Iodination: Introducing a Versatile Handle for Further Chemistry

Iodination of the oxazole ring introduces a highly reactive C-I bond that is particularly useful for a variety of cross-coupling reactions. Direct iodination can be achieved using molecular iodine in the presence of a base. Another common method involves the use of N-iodosuccinimide (NIS), often in an acidic medium like acetic acid, which can provide 4-iodoisoxazoles from their diaryl precursors, a reaction that is likely translatable to oxazole systems.[7]

Similar to other halogens, regioselective iodination can be achieved through a lithiation-iodination sequence. For example, deprotonation of an oxazole at the C5 position with a strong base like LDA, followed by the addition of iodine, yields the corresponding 5-iodooxazole.[8] This method provides a reliable route to specifically functionalized iodo-oxazoles.

The synthetic utility of iodo-oxazoles is exemplified by their use in the synthesis of 2-iodo-5-(m-tolyl)oxazole, a versatile building block for the preparation of a diverse library of derivatives through cross-coupling reactions.[9][10]

Comparative Data Summary

To provide a clear overview of the different halogenation strategies, the following table summarizes the typical reagents, conditions, and observed regioselectivity for the halogenation of the oxazole ring.

HalogenReagent(s)Typical ConditionsRegioselectivityYields
Fluorine NFSI, Selectfluor®Often requires specialized conditions; may involve ring openingC4 (in isoxazoles)Moderate
Chlorine NCS, Acid CatalystAcetic acid, room temp. to heatingC5 (in activated systems)Moderate to Good
Building Blocks (e.g., 2-chlorooxazoles)Used in subsequent coupling reactionsPre-determined by starting materialGood to Excellent
Bromine NBSAIBN (radical initiator) or acid catalystC5 (electrophilic)Good to Excellent
n-BuLi, then Br₂ or NBSTHF, low temperatureC2, C4, or C5 (via lithiation)Good to Excellent
Iodine I₂, BaseVariesVariesModerate to Good
NIS, Acid CatalystAcetic acid, heatingC4 (in diarylisoxazoles)Good
LDA, then I₂THF, -78 °CC5 (via lithiation)Good

Experimental Protocols

To provide practical guidance, detailed step-by-step methodologies for key halogenation reactions are presented below.

Protocol 1: Electrophilic Bromination of 2-Phenyloxazole with NBS

This protocol describes a typical electrophilic bromination at the C5 position of an activated oxazole.

Diagram of Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 2-phenyloxazole in CCl₄ add_nbs Add N-bromosuccinimide (NBS) (1.05 eq.) start->add_nbs add_aibn Add AIBN (catalytic amount) add_nbs->add_aibn reflux Reflux the mixture (e.g., 80 °C) add_aibn->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter to remove succinimide cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end Obtain 5-bromo-2-phenyloxazole purify->end

Caption: Workflow for the electrophilic bromination of 2-phenyloxazole.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyloxazole (1.0 eq.) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford 5-bromo-2-phenyloxazole.

Protocol 2: Regioselective Iodination of Oxazole at C5 via Lithiation

This protocol details a method for the specific introduction of iodine at the C5 position.[8]

Diagram of Experimental Workflow

G cluster_0 Anion Formation cluster_1 Electrophilic Quench cluster_2 Workup and Purification start Prepare a solution of LDA in THF at -78 °C add_sulfone Add 2-(phenylsulfonyl)-1,3-oxazole (1.0 eq.) in THF start->add_sulfone stir Stir for 1 hour at -78 °C add_sulfone->stir add_iodine Add a solution of Iodine (I₂) (1.1 eq.) in THF stir->add_iodine warm Allow to warm to room temperature add_iodine->warm quench Quench with saturated aq. NH₄Cl warm->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain 5-iodo-2-(phenylsulfonyl)-1,3-oxazole purify->end

Caption: Workflow for the regioselective C5 iodination of an oxazole.

Methodology:

  • Anion Formation: In a flame-dried, nitrogen-flushed flask, prepare a solution of lithium diisopropylamide (LDA, 1.1 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78°C. To this, slowly add a solution of 2-(phenylsulfonyl)-1,3-oxazole (1.0 eq.) in THF. Stir the mixture at -78°C for 1 hour to ensure complete formation of the C5 carbanion.[8]

  • Electrophilic Quench: Add a solution of iodine (I₂, 1.1 eq.) in THF to the reaction mixture at -78°C. Allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-iodo-2-(phenylsulfonyl)-1,3-oxazole.[8]

Mechanistic Considerations and Causality

The observed reactivity and regioselectivity in oxazole halogenation are governed by the interplay of electronic effects and reaction mechanisms.

Diagram of Mechanistic Pathways

G cluster_0 Electrophilic Aromatic Substitution cluster_1 Lithiation-Trapping cluster_2 Nucleophilic Substitution (on Halo-oxazole) EAS_start Oxazole + E⁺ (e.g., Br⁺ from NBS) EAS_intermediate Sigma Complex (Wheland Intermediate) EAS_start->EAS_intermediate Attack at C5 EAS_product Halogenated Oxazole (C5 > C4) EAS_intermediate->EAS_product -H⁺ LT_start Oxazole + Strong Base (e.g., n-BuLi) LT_intermediate Lithiated Oxazole (e.g., at C2) LT_start->LT_intermediate Deprotonation LT_product Halogenated Oxazole LT_intermediate->LT_product + E-X NS_start Halo-oxazole (e.g., 2-Br) + Nu⁻ NS_intermediate Meisenheimer-like Complex NS_start->NS_intermediate Nucleophilic Attack NS_product Substituted Oxazole NS_intermediate->NS_product -X⁻

Caption: Key mechanistic pathways in oxazole halogenation and subsequent reactions.

  • Electrophilic Aromatic Substitution: This mechanism is favored for bromination and can occur with chlorination and iodination, particularly on electron-rich oxazoles. The regioselectivity (C5 > C4) is dictated by the stability of the resulting carbocation intermediate (sigma complex), which is best stabilized by the lone pairs of the ring oxygen.

  • Lithiation-Trapping: This method circumvents the inherent electronic preferences of the ring. The site of deprotonation is determined by the kinetic and thermodynamic acidity of the C-H bonds (C2 > C5 > C4), allowing for the regioselective introduction of a halogen at positions that are not accessible via electrophilic substitution.

  • Nucleophilic Substitution: Once a halogen is installed, especially at the electron-deficient C2 position, it can act as a good leaving group. This allows for subsequent functionalization via nucleophilic aromatic substitution, further highlighting the synthetic utility of halogenated oxazoles.

Conclusion and Future Outlook

The halogenation of the oxazole ring is a multifaceted field with a range of synthetic strategies at the disposal of the modern chemist. Bromination remains the most robust and predictable method for direct electrophilic substitution, while lithiation-trapping offers unparalleled control over regioselectivity for all halogens. Chlorination and iodination provide valuable alternatives, with their utility often realized through the use of functionalized building blocks or specific catalytic systems. The direct fluorination of oxazoles remains an area ripe for further exploration, with methodologies developed for related heterocycles paving the way for future innovations.

As the demand for structurally diverse and functionally optimized oxazole-containing molecules continues to grow in the pharmaceutical and agrochemical industries, a deep understanding of the comparative reactivity of halogens on this privileged scaffold will be indispensable for the development of efficient and selective synthetic routes.

References

  • Vedejs, E., & Luchetta, L. M. (2005). Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles. Organic Letters, 7(15), 3287–3290.
  • Moody, C. J., & Roff, G. J. (2005). 4-Bromomethyl-2-chlorooxazole—A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Synlett, 2005(12), 1883-1886.
  • BenchChem. (2025). Synthesis and Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Iodo-5-(m-tolyl)oxazole Analogs for Medicinal Chemistry.
  • Day, R. A., Blake, J. A., & Stephens, C. E. (2003). Convenient and improved halogenation of 3,5-diarylisoxazoles using N-halosuccinimides. Synthesis, 2003(10), 1586-1590.
  • Zhu, L., et al. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. The Journal of Organic Chemistry, 77(15), 6443–6455.
  • Yang, B., et al. (2003). Convenient and Improved Halogenationof 3,5-Diarylisoxazoles Using N -Halosuccinimides. SYNTHESIS, 2003(10), 1586–1590.
  • Zhdankin, V. V., & Yoshimura, A. (2018). Synthesis of Oxazoline and Oxazole Derivatives by Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions. Synthesis, 50(15), 2853-2866.
  • Vedejs, E., & Monahan, S. D. (2001). Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 66(16), 5359–5365.
  • U.S. Patent No. 2,969,370. (1961).
  • Brotherton, W. S., Clark, R. J., & Zhu, L. (2012). Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. Organic & Biomolecular Chemistry, 10(36), 7241-7245.
  • Martínez-González, L., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6529.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Williams, D. R., & Lowder, P. D. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 2(12), 1765–1768.
  • Rickborn, B., & Williams, D. R. (1998). A Practical Synthesis of 1,3-Oxazole. The Journal of Organic Chemistry, 63(26), 9904-9906.
  • Hughes, D. L., et al. (2017). Synthesis of oxazole positional isomers. Tetrahedron Letters, 58(4), 359-362.
  • Williams, D. R., & Brooks, D. A. (2006). Synthesis and Reactions of Oxazoles.
  • Li, G., et al. (2018). NIS‐catalysed oxazoles (102) synthesis with plausible reaction mechanism. ChemistrySelect, 3(35), 10008-10012.
  • Jiao, N., et al. (2016). DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. RSC Advances, 6(96), 93751-93755.
  • Jiao, N., et al. (2016). DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. RSC Advances, 6(96), 93751-93755.
  • Kalesse, M., & Christmann, M. (2011). Studies on Selective Metalation and Cross Coupling Reactions of Oxazoles. Synlett, 2011(18), 2673-2676.
  • Williams, D. R., & McClymont, E. L. (1993). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Tetrahedron Letters, 34(48), 7705-7708.
  • Jiao, N., et al. (2016). DABCO as a practical catalyst for aromatic halogenation with N-halosuccinimides. RSC Advances, 6(96), 93751-93755.
  • Yu, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Song, B.-A., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(10), 12193-12203.
  • von Gunten, U., & Criquet, J. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(10), 1806-1818.
  • Snieckus, V., & Smith, C. D. (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Organic Letters, 23(5), 1768–1772.
  • Phalke, S. S., & Piste, P. B. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 222-233.
  • Zhdankin, V. V. (2023). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journal of Organic Chemistry, 19, 317–326.
  • Katritzky, A. R., & Rees, C. W. (1984). the sequential lithiation of 1-phenyl-1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 2779-2783.
  • Sasaki, T., et al. (1983). chlorination and subsequent cyclization to 1,3,4-oxadiazoles. Chemical & Pharmaceutical Bulletin, 31(11), 3959-3966.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1456.
  • Gulea, M., & Popa, M. (2022).
  • Wipf, P., et al. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
  • Venkatesh, P. (2018). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole [Slides]. SlideShare.
  • Husain, A., et al. (2015). comparison between antioxidant activity of 2,5-disubstituted 1,3,4-oxadiazoles containing hetero-aromatic and aromatic substitutions at 5th position. Journal of Chemical and Pharmaceutical Research, 7(3), 1195-1201.
  • Li, Y., et al. (2018). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 23(10), 2649.

Sources

A Comparative Guide to the Structural Validation of (2-Bromo-5-methyl-oxazol-4-yl)-methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and pharmacological data rests. The (2-Bromo-5-methyl-oxazol-4-yl)-methanol scaffold is a versatile heterocyclic building block, rich in functionality and ripe for derivatization in the pursuit of new therapeutic agents.[1] However, its complexity necessitates a rigorous, multi-faceted analytical approach to ensure that the molecule synthesized is, in fact, the molecule tested.

This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these oxazole derivatives. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, demonstrating how an integrated workflow creates a self-validating system for absolute structural confidence.

The Strategic Imperative: A Multi-Technique, Orthogonal Approach

No single analytical technique can provide a complete structural picture. An effective validation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique probes a different aspect of the molecule's physical properties, and together, they build an unshakeable foundation of evidence. A discrepancy in the data from one method when compared with others is not a failure, but a critical flag indicating a potential structural misassignment, impurity, or unexpected chemical transformation.

Our logical workflow for validating a novel derivative, which we will refer to as Derivative A , follows a systematic progression from foundational data to definitive proof.

Structural_Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Definitive Connectivity & Structure cluster_3 Final Confirmation Synthesis Synthesis of Derivative A Purification Chromatography (e.g., Flash, HPLC) Synthesis->Purification Purity Purity Check (LC-MS, TLC) Purification->Purity XRay Single Crystal X-ray Diffraction (Absolute 3D Structure) Purification->XRay Grow Crystals HRMS HRMS (Elemental Composition) Purity->HRMS Sample Submitted IR FTIR (Functional Groups) Purity->IR Sample Submitted NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Framework) Purity->NMR_1D Sample Submitted Confirmation Structure Validated HRMS->Confirmation IR->Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Connectivity) NMR_1D->NMR_2D Elucidate Connectivity NMR_2D->Confirmation XRay->Confirmation Ultimate Proof

Caption: Integrated workflow for structural validation of a novel chemical entity.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is the first port of call for any newly synthesized compound. Its primary role is to determine the molecular weight and, with sufficient resolution, the elemental composition.

  • Expertise & Causality: For halogenated compounds, MS is particularly powerful. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2][3] This creates a characteristic isotopic pattern for the molecular ion peak (M⁺) where an "M+2" peak of almost equal intensity is observed. The presence of this doublet is a definitive indicator of a monobrominated compound, immediately validating a key feature of the core scaffold. We choose High-Resolution Mass Spectrometry (HRMS) over nominal mass instruments because its high accuracy (typically < 5 ppm) allows for the unambiguous determination of the elemental formula, distinguishing it from other potential formulas with the same nominal mass.

  • Trustworthiness: The HRMS experiment serves as a crucial check on the synthesis. If the measured mass does not correspond to the expected elemental formula (C₅H₆BrNOS for the parent alcohol), it immediately indicates that the reaction did not proceed as planned or that an unexpected side product was formed.

Comparative Data for (2-Bromo-5-methyl-oxazol-4-yl)-methanol
TechniqueParameterExpected DataStructural Insight
HRMS (ESI+) Exact Mass[M+H]⁺ Calculated: 207.9634Confirms elemental formula C₅H₆BrNOS.
[M+H]⁺ Measured: 207.9631 (e.g.)
Isotopic PatternM⁺ and M+2 peaks at ~1:1 ratioConfirms the presence of one bromine atom.[4]
Experimental Protocol: HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Method: Infuse the sample directly or via flow injection. Acquire data in positive ion mode.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Process the spectrum to identify the monoisotopic mass of the [M+H]⁺ or [M+Na]⁺ adduct. Use the instrument software to calculate the elemental formula based on the exact mass and compare it to the theoretical isotopic pattern for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful and informative technique for elucidating the precise connectivity and substitution pattern of an organic molecule in solution. For a (2-Bromo-5-methyl-oxazol-4-yl)-methanol derivative, a suite of 1D and 2D NMR experiments is mandatory.

  • Expertise & Causality: While ¹H and ¹³C NMR provide the fundamental carbon-proton framework, they are insufficient on their own to definitively establish the substitution pattern on the oxazole ring.[5][6] For instance, they cannot distinguish between the desired 2,4,5-substituted isomer and a potential 2,5,4-substituted isomer. This is where 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment, becomes indispensable. HMBC detects correlations between protons and carbons that are 2 or 3 bonds away, allowing us to piece the molecular puzzle together.

  • Trustworthiness: The self-validating nature of a full NMR dataset is its greatest strength. A Heteronuclear Single Quantum Coherence (HSQC) spectrum must account for every protonated carbon in the ¹³C spectrum. An HMBC spectrum should show correlations that are consistent with the entire proposed structure. Any missing or unexpected correlation points to an incorrect structural assignment.

Comparative NMR Data for (2-Bromo-5-methyl-oxazol-4-yl)-methanol
TechniqueExpected Chemical Shift (δ, ppm) & MultiplicityStructural Insight
¹H NMR ~4.5 (s, 2H, CH₂ OH)Methylene protons adjacent to the oxazole ring and hydroxyl group.
(400 MHz, CDCl₃)~2.3 (s, 3H, CH₃ )Methyl protons attached to the oxazole ring.
~2.0 (t, 1H, OH )Hydroxyl proton (can be broad, may exchange with D₂O).
¹³C NMR ~155 (C2-Br)Carbon bearing the bromine atom.
(100 MHz, CDCl₃)~148 (C5-CH₃)Quaternary carbon bearing the methyl group.
~130 (C4-CH₂OH)Quaternary carbon bearing the methanol group.
~55 (CH₂OH)Methylene carbon.
~11 (CH₃)Methyl carbon.
HMBC Key Correlation 1: From CH₃ protons (~2.3 ppm) to C5 (~148 ppm) and C4 (~130 ppm).This is the definitive correlation. It unambiguously proves the methyl group is at C5 and adjacent to C4.
Key Correlation 2: From CH₂ protons (~4.5 ppm) to C4 (~130 ppm) and C5 (~148 ppm).Confirms the methanol substituent is at C4, adjacent to C5.
Experimental Protocol: 2D NMR (HMBC) Analysis
  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Tuning & Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve high resolution and symmetrical peak shapes.

  • Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra first.

    • Set up the gHMBCAD (gradient-selected, adiabatic) pulse sequence.

    • Set the spectral widths to encompass all proton and carbon signals.

    • Set the CNST2 parameter (optimized for long-range coupling) to a value corresponding to a J-coupling of 8 Hz. This is a good starting point for detecting typical 2- and 3-bond couplings.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing & Analysis: Process the 2D data using appropriate window functions and perform a 2D Fourier transform. Analyze the resulting contour plot to identify correlations between proton and carbon signals.

X-ray Crystallography: The Unambiguous 3D Structure

When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. It provides a complete three-dimensional map of the atoms in a molecule, revealing not just connectivity but also precise bond lengths, bond angles, and stereochemistry.

  • Expertise & Causality: X-ray crystallography is pursued when NMR and MS data, while strongly suggestive, are not considered sufficient for definitive proof, or when absolute stereochemistry must be determined for a chiral derivative. The primary prerequisite, and often the main challenge, is the ability to grow a single, high-quality crystal suitable for diffraction.[7][8]

  • Trustworthiness: The result of a successful X-ray experiment is a refined crystal structure with a low R-factor (a measure of the agreement between the crystallographic model and the experimental diffraction data), which is considered irrefutable proof of the molecule's structure in the solid state.[9]

Comparative Data for (2-Bromo-5-methyl-oxazol-4-yl)-methanol
TechniqueParameterExpected DataStructural Insight
X-ray ConnectivityConfirms all atom-atom connections.Provides ultimate proof of the 2,4,5-substitution pattern.
Crystallography Bond Lengthse.g., C2-Br ~1.88 Å, C4-C5 ~1.35 ÅConfirms expected bond orders and hybridization.
Bond Anglese.g., O1-C5-C4 ~105°Defines the geometry of the oxazole ring.
ConformationTorsion angles of the methanol group.Reveals the preferred conformation in the solid state.
Experimental Protocol: Crystal Mounting for X-ray Diffraction
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.

  • Mounting: Using a cryo-loop, carefully pick up the selected crystal with a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Flash Cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This process, known as flash cooling, vitrifies the solvent and prevents ice crystal formation, which would destroy the sample.

  • Centering: Optically and computationally center the crystal in the X-ray beam.

  • Data Collection: Proceed with the automated data collection routine as defined by the instrument's software.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

While not a primary technique for determining connectivity, Fourier-Transform Infrared (FTIR) spectroscopy is a fast and simple method to confirm the presence of key functional groups.

  • Expertise & Causality: For the (2-Bromo-5-methyl-oxazol-4-yl)-methanol scaffold, FTIR is used to quickly verify the presence of the crucial hydroxyl (-OH) group from the methanol substituent and the characteristic vibrations of the oxazole ring.[10][11] The absence of a strong, broad O-H stretch would be a major red flag, suggesting an unexpected reaction at that position.

Comparative Data for (2-Bromo-5-methyl-oxazol-4-yl)-methanol

TechniqueExpected Wavenumber (cm⁻¹)Vibrational Mode
FTIR (ATR) 3400-3200 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (sp³ CH₃, CH₂)
1650-1550C=N / C=C stretches (oxazole ring)[5]
1100-1000C-O stretch (alcohol)

digraph "Data_Integration" {
graph [fontname="Arial"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_HRMS" {
    label = "HRMS Data";
    style=filled;
    color="#FEF7E0";
    HRMS_Data [label="Formula = C₅H₆BrNOS\n1 Bromine Atom", shape=note, fillcolor="#FFFFFF"];
}

subgraph "cluster_FTIR" {
    label = "FTIR Data";
    style=filled;
    color="#E6F4EA";
    FTIR_Data [label="-OH Group Present\nOxazole Ring Present", shape=note, fillcolor="#FFFFFF"];
}

subgraph "cluster_NMR" {
    label = "NMR Data";
    style=filled;
    color="#FCE8E6";
    NMR_Data [label="¹H: CH₃, CH₂, OH signals\n¹³C: 5 unique carbons\nHMBC: CH₃ → C4/C5\nHMBC: CH₂ → C4/C5", shape=note, fillcolor="#FFFFFF"];
}

subgraph "cluster_XRAY" {
    label = "X-ray Data";
    style=filled;
    color="#E8F0FE";
    XRAY_Data [label="Confirms 3D Structure\n& Connectivity", shape=note, fillcolor="#FFFFFF"];
}

Structure [label="(2-Bromo-5-methyl-oxazol-4-yl)-methanol\nSTRUCTURE VALIDATED", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

HRMS_Data -> Structure [label="Correct Formula"];
FTIR_Data -> Structure [label="Correct Functional Groups"];
NMR_Data -> Structure [label="Correct Connectivity"];
XRAY_Data -> Structure [label="Absolute Proof"];

}

Caption: Convergence of data from orthogonal techniques to validate the final structure.

Conclusion

The structural validation of (2-Bromo-5-methyl-oxazol-4-yl)-methanol derivatives is a non-negotiable prerequisite for their advancement in any research or drug development pipeline. A robust, self-validating strategy relies not on a single piece of evidence, but on the seamless integration of data from multiple orthogonal techniques. HRMS provides the elemental formula, FTIR confirms key functional groups, a full suite of NMR experiments establishes the definitive bonding framework, and X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By understanding the strengths and limitations of each method and employing them in a logical workflow, researchers can proceed with absolute confidence in their molecular starting point.

References

  • BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • AIP Publishing. Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016). Indo American Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
  • Science Publishing Group. X-Ray Crystallographic Study of Novel Oxazole Derivatives. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Available from: [Link]

  • ResearchGate. NMR Spectroscopic Data for Compounds 1−4. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • ResearchGate. X-ray crystal structure of oxazole 8d. Available from: [Link]

  • ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]

  • ResearchGate. ¹H-NMR spectra of the three oxadiazole derivatives. Available from: [Link]

  • Preprints.org. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available from: [Link]

  • SpectraBase. Oxazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubMed. Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Available from: [Link]

  • ResearchGate. Structural comparison of the oxazole derivatives. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. Available from: [Link]

  • AIP Publishing. Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available from: [Link]

  • PubMed. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Available from: [Link]

  • Journal of Applied Science and Technology. A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Available from: [Link]

  • National Center for Biotechnology Information. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. Available from: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.